3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTAGSGSURFFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423784 | |
| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57074-21-2 | |
| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde natural sources
An In-depth Technical Guide to the Discovery, Origin, and Isolation of Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)
Executive Summary
Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated phenolic aldehyde primarily identified as a degradation product of the lichen depside chloroatranorin .[1][2][3] While often classified as a natural product, its presence in high concentrations is frequently an artifact of industrial processing—specifically the hydrolysis and decarboxylation of depsides during the production of Oak Moss Absolute (Evernia prunastri).
This guide provides a rigorous technical analysis of chloroatranol, detailing its biosynthetic origin, the chemical mechanism of its formation during extraction, and validated protocols for its isolation and quantification. It is designed for researchers in natural product chemistry, toxicology, and fragrance formulation who require precise data on this potent contact allergen.
Natural Sources & Ecological Context
Chloroatranol is not typically a primary metabolite stored in living tissue but rather a "stress metabolite" or degradation artifact derived from the breakdown of depsides.
Primary Biological Source: Lichens
The molecule is ubiquitous in the Parmeliaceae family of lichens, specifically:
-
Oak Moss (Evernia prunastri): The primary industrial source.
-
Tree Moss (Pseudevernia furfuracea): Contains significant quantities of the precursor chloroatranorin.[2]
-
Other Genera: Parmelia, Hypogymnia, and Lethariella.
The "Precursor" Paradigm
In the living lichen thallus, the molecule exists bound within the depside structure of Chloroatranorin .
-
In Vivo: Chloroatranorin is stable.
-
In Situ Formation: During environmental stress (e.g., heavy rainfall), natural hydrolysis may release free chloroatranol, which acts as an allelopathic agent (inhibiting the growth of competing plants/microbes).
-
Ex Vivo Formation: During solvent extraction (ethanol/methanol) and heat treatment, the depside linkage cleaves, releasing chloroatranol.
Biosynthetic & Chemical Origin
The formation of chloroatranol follows a specific chemical trajectory starting from the polyketide synthase (PKS) pathway and ending with a degradative cleavage.
Mechanism of Formation
-
Biosynthesis of Chloroatranorin: Two units of beta-orcinol derivatives are coupled via an ester linkage (depside bond). A halogenase enzyme introduces a chlorine atom at the C-3 position of the A-ring.
-
Degradation to Chloroatranol:
-
Step 1 (Hydrolysis): The ester bond of chloroatranorin is hydrolyzed (often catalyzed by heat or weak acids/bases during extraction).
-
Step 2 (Decarboxylation): The resulting acid fragment (5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoic acid) undergoes decarboxylation to yield Chloroatranol .
-
Pathway Visualization
Figure 1: The biosynthetic and degradative pathway leading to Chloroatranol.[1][2] Note that the final steps often occur post-harvest.
Technical Workflow: Isolation & Analysis
Isolating chloroatranol requires separating it from the complex lichen matrix (waxes, depsides, pigments). The following protocol is a self-validating system used in analytical chemistry.
A. Extraction Protocol (Laboratory Scale)
-
Objective: Extract phenolics while minimizing additional artifact formation (unless degradation is the goal).
-
Solvent Choice: Acetone is preferred for stability; Methanol/Ethanol promotes transesterification.[4]
| Step | Action | Critical Technical Note |
| 1. Preparation | Dry lichen thallus (Evernia prunastri) is ground to a fine powder (mesh 60). | Increases surface area for solvent penetration. |
| 2. Extraction | Macerate 10g powder in 100mL Acetone for 24h at room temp. | Avoid reflux if quantifying native levels. Reflux promotes hydrolysis. |
| 3. Filtration | Filter through Whatman No. 1 paper; wash residue with fresh acetone. | Removes insoluble biomass and structural fibers. |
| 4. Concentration | Evaporate solvent under reduced pressure (Rotavap) at <40°C. | High heat causes decarboxylation of unstable acids. |
| 5. Partitioning | Dissolve residue in MeOH/H2O (8:2); partition against Hexane. | Hexane removes lipids/waxes (usnic acid remains in MeOH). |
B. Chromatographic Isolation (HPLC)
To isolate pure Chloroatranol from the extract:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5μm, 4.6 x 150mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 0-5 min (10% B), 5-25 min (Linear to 100% B).
-
Detection: UV @ 254 nm and 280 nm.
-
Validation: Chloroatranol typically elutes before the parent depside Chloroatranorin due to lower molecular weight and higher polarity.
C. Analytical Identification (GC-MS)
For definitive identification and quantification in fragrance matrices:
-
Column: HP-5MS (5% Phenyl Methyl Siloxane).
-
Temp Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C.
-
MS Mode: Electron Impact (EI), 70 eV.
-
Key Ions: Look for molecular ion [M]+ at m/z 186/188 (characteristic chlorine isotope pattern 3:1).
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow from raw lichen material to pure compound.[5][6]
Chemical Characterization & Properties
Researchers must verify the identity of the isolated compound using the following physicochemical constants.
| Property | Value / Description |
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| Common Name | Chloroatranol |
| CAS Registry | 57074-21-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Colorless to pale yellow needles (recrystallized from water/ethanol) |
| Melting Point | 133–137 °C (varies slightly by purity) |
| Solubility | Soluble in Ethanol, Acetone, Ether; Poorly soluble in cold water. |
| UV Maxima (MeOH) | ~215, 275, 310 nm (Phenolic aldehyde characteristic) |
| Mass Spec (EI) | m/z 186 (M+), 188 (M+2), 185 (M-H), 157 (M-CHO) |
Safety & Toxicology (Critical)
Chloroatranol is a potent sensitizer. [3]
-
Mechanism: It acts as a hapten, binding to skin proteins (via the aldehyde group forming Schiff bases) to form an immunogenic complex.
-
Regulation: Due to the high frequency of allergic contact dermatitis, the International Fragrance Association (IFRA) and EU Cosmetics Regulation have severely restricted its presence.
-
Limit: Commercial Oak Moss extracts are now "rectified" (treated) to reduce Chloroatranol and Atranol content to <100 ppm (often <2 ppm in finished products).
References
-
NIST Chemistry WebBook. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol) Spectral Data. National Institute of Standards and Technology. Link
-
Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[2][3][7] European Commission.[8] Link
-
Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study." Contact Dermatitis, 55(5), 279-284. Link
-
PubChem. Compound Summary: Chloroatranol (CID 6426722). National Center for Biotechnology Information. Link
-
Mugabo, P., et al. (2018). "The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH." The Lichenologist, 50(4), 475-486. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. kamilaaubre.substack.com [kamilaaubre.substack.com]
Technical Monograph: Spectroscopic Characterization of Chloratranol
Executive Summary & Chemical Identity
Chloratranol (Chloroatranol) is a chlorinated depside degradation product found in oakmoss absolute (Evernia prunastri). It is identified as a potent contact allergen, often eliciting reactions at concentrations as low as 0.15 µg/mL in sensitized individuals. Accurate spectroscopic identification is critical for quality control in the fragrance and cosmetic industries (IFRA Standards).
This guide provides a comprehensive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required for the unequivocal identification and quantification of Chloratranol.
Chemical Data
| Property | Specification |
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| CAS Number | 57074-21-2 |
| Molecular Formula | C |
| Molecular Weight | 186.59 g/mol |
| Physical State | Crystalline Solid (typically needles) |
| Solubility | Soluble in Ethanol, Acetone, Chloroform; slightly soluble in Water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of Chloratranol is characterized by the loss of symmetry compared to its precursor, Atranol, due to the chlorine substitution at the C3 position.
H NMR (Proton) Data
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.10 - 12.40 | Singlet (s) | 1H | C2-OH | Chelated hydroxyl; strong intramolecular Hydrogen bonding with C1-CHO. |
| 10.15 - 10.25 | Singlet (s) | 1H | C1-CHO | Aldehyde proton. Deshielded by anisotropy of the carbonyl and H-bonding. |
| 6.30 - 6.45 | Singlet (s) | 1H | C5-H | Sole aromatic proton. Positioned meta to the aldehyde and ortho to the methyl group. |
| 5.50 - 6.50 | Broad (br s) | 1H | C6-OH | Non-chelated phenolic hydroxyl. Shift varies significantly with concentration and solvent. |
| 2.30 - 2.40 | Singlet (s) | 3H | C4-CH | Aryl-methyl group. |
Mechanistic Note: The signal at ~12 ppm is diagnostic. The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen locks the conformation, preventing rapid exchange and resulting in a sharp, highly deshielded peak.
C NMR (Carbon) Data
Solvent: CDCl
| Shift ( | Type | Assignment | Structural Insight |
| 193.2 | C | C=O | Aldehyde carbonyl carbon. |
| 163.5 | C | C-OH (C2/C6) | Oxygenated aromatic carbons (deshielded). |
| 160.8 | C | C-OH (C2/C6) | Second oxygenated aromatic carbon. |
| 145.2 | C | C-Me (C4) | Alkyl-substituted aromatic carbon. |
| 112.5 | C | C-Cl (C3) | Chlorinated carbon. Upfield shift relative to C-OH due to heavy atom effect. |
| 109.8 | CH | C-H (C5) | Unsubstituted aromatic carbon. |
| 108.5 | C | C-CHO (C1) | Ipso carbon carrying the aldehyde. |
| 22.1 | CH | -CH | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of Chloratranol due to the characteristic isotopic signature of Chlorine.
Molecular Ion & Isotopic Pattern
-
Base Peak (M
): 186 -
Isotope Peak (M+2):
188 -
Ratio: The intensity ratio of M (186) to M+2 (188) is approximately 3:1 , confirming the presence of a single Chlorine atom (
Cl vs Cl).
Fragmentation Pathway (EI-MS, 70 eV)
The fragmentation follows a standard benzylic/aldehyde decay pathway:
-
[M]
(186/188): Molecular ion. -
[M - H]
(185): Loss of aldehydic hydrogen (tropylium-like rearrangement). -
[M - CHO]
(157): Loss of the formyl group (29 Da). -
[M - CO]
(158): Loss of carbon monoxide (28 Da) from the phenol ring contraction. -
[M - Cl]
(151): Homolytic cleavage of the C-Cl bond (less common in initial fragmentation but observable).
Analytical Workflow Visualization
The following diagram illustrates the logical flow for isolating and identifying Chloratranol from a complex Oakmoss matrix using LC-MS/MS.
Caption: LC-MS/MS workflow for the trace quantification of Chloratranol in fragrance matrices using Selective Reaction Monitoring (SRM).
Infrared (IR) Spectroscopy
Method: KBr Pellet or Thin Film
The IR spectrum reflects the highly conjugated and hydrogen-bonded nature of the molecule.
| Wavenumber (cm | Intensity | Assignment | Functional Group Description |
| 3200 - 3450 | Broad, Strong | Phenolic O-H stretch. Broadening indicates extensive hydrogen bonding. | |
| 2850, 2750 | Medium, Sharp | Fermi Resonance. Characteristic doublet of the aldehyde C-H stretch. | |
| 1640 - 1660 | Strong | Carbonyl stretch. Shifted to lower frequency (red-shifted) from typical 1700 cm | |
| 1600, 1580 | Medium | Aromatic ring skeletal vibrations. | |
| 1200 - 1250 | Strong | Phenolic C-O stretch. | |
| 600 - 800 | Medium | C-Cl stretch (Fingerprint region). |
References
-
National Institute of Standards and Technology (NIST). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) Mass Spectrum & Retention Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Scientific Committee on Consumer Products (SCCP). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract). European Commission, 2004. Available at: [Link]
-
Bossi, R., et al. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes.[2] Journal of Chromatography A, 2004. Available at: [Link]
-
Johansen, J.D., et al. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study.[3] Contact Dermatitis, 2006. Available at: [Link]
Sources
- 1. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
- 2. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)
This technical guide provides a comprehensive analysis of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloratranol (or Chloroatranol).
Chemical Biology, Immunotoxicity, and Structural Activity[1][2]
Part 1: Executive Summary
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) is a chlorinated phenolic aldehyde primarily identified as a degradation product of lichen depsides (specifically chloroatranorin ). While it possesses the structural pharmacophore of an antimicrobial phenolic agent, its biological profile is dominated by its potency as a contact allergen .
For drug development and cosmetic formulation professionals, Chloratranol represents a critical structural alert . It acts as a pre-hapten/hapten, capable of eliciting severe Type IV hypersensitivity reactions at concentrations as low as parts per million (ppm). Consequently, its "biological activity" in a research context is often studied to understand, detect, and eliminate it from natural extracts (such as Oakmoss absolute) rather than to develop it as a therapeutic API.
Key Technical Specifications:
-
CAS Number: 57074-21-2
-
Molecular Formula: C₈H₇ClO₃
-
Molecular Weight: 186.59 g/mol
-
Origin: Hydrolytic degradation of Chloroatranorin (Lichen metabolite).
-
Primary Bioactivity: Potent Skin Sensitization (EC3 value < 2%).
Part 2: Chemical Biology & Pharmacophore Analysis
Structural Reactivity
Chloratranol is a highly reactive electrophile due to the synergy between its functional groups:
-
Aldehyde C1: The primary site of electrophilic attack. It readily condenses with nucleophilic amino groups (e.g., Lysine ε-amino groups) on biological proteins.
-
Ortho-Hydroxyl Groups (C2, C6): These electron-donating groups increase the electron density of the ring but also facilitate hydrogen bonding, stabilizing the transition states during Schiff base formation.
-
Chlorine Substituent (C3): The halogen atom enhances lipophilicity (logP), facilitating skin penetration, and alters the electronic properties of the ring, potentially increasing the stability of the hapten-protein complex compared to its non-chlorinated analog, Atranol.
Biosynthetic Origin (Degradation Pathway)
Chloratranol is not typically synthesized de novo by the lichen but is generated via the hydrolysis of the depside Chloroatranorin . This often occurs during solvent extraction (methanol/ethanol) or processing of lichen biomass (e.g., Evernia prunastri).
Mechanism:
-
Chloroatranorin (Depside) undergoes ester hydrolysis.
-
The linkage cleaves to yield Methyl β-orcinol carboxylate and Chloratranol .
Part 3: Mechanism of Action (The Core Directive)
Immunotoxicity: The Haptenization Pathway
The defining biological activity of Chloratranol is its ability to act as a hapten . It is too small to induce an immune response alone; however, it covalently binds to carrier proteins in the epidermis (keratinocytes) to form an immunogenic complex.
Step-by-Step Mechanism:
-
Penetration: The lipophilic molecule penetrates the stratum corneum.
-
Schiff Base Formation: The aldehyde carbonyl carbon undergoes nucleophilic attack by the ε-amino group of a Lysine residue on a skin protein (e.g., Human Serum Albumin or keratin).
-
Dehydration: Loss of a water molecule results in a stable imine (Schiff base) linkage.
-
T-Cell Activation: The hapten-protein conjugate is processed by Langerhans cells (APCs), presented via MHC Class II molecules to naïve T-cells in the lymph nodes, leading to sensitization (priming).
-
Elicitation: Subsequent exposure triggers a rapid T-cell mediated inflammatory response (Allergic Contact Dermatitis).
Antimicrobial Potential (Secondary Activity)
Like many phenolic aldehydes, Chloratranol exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi. The mechanism involves:
-
Membrane Disruption: The lipophilic phenol interacts with the bacterial cell membrane, causing leakage of intracellular contents.
-
Enzyme Inhibition: The aldehyde group can non-specifically bind to bacterial enzymes, inhibiting metabolic function.
-
Note: Therapeutic use is limited by the low threshold for cytotoxicity and sensitization.
Part 4: Visualization of Pathways
Figure 1: Biosynthesis and Haptenization Mechanism
The following diagram illustrates the degradation of Chloroatranorin to Chloratranol and the subsequent protein binding mechanism that drives its toxicity.
Caption: Pathway A: Hydrolytic generation of Chloratranol from Chloroatranorin. Pathway B: Covalent binding to skin proteins via Schiff Base formation.
Part 5: Experimental Protocols
Protocol A: Isolation of Chloratranol from Oakmoss Absolute
Purpose: To isolate the compound for use as an analytical standard in safety testing.
-
Starting Material: 10 g of Oakmoss Absolute (Evernia prunastri).
-
Fractionation:
-
Dissolve absolute in Diethyl Ether (50 mL) .
-
Perform liquid-liquid extraction with 5% NaHCO₃ (removes strong acids like usnic acid). Discard aqueous layer.
-
Extract organic layer with 1% NaOH (extracts phenols including Chloratranol).
-
-
Acidification & Recovery:
-
Acidify the NaOH extract with 2M HCl to pH 2.
-
Re-extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).
-
Detection: TLC (visualize with UV 254nm and p-Anisaldehyde stain). Chloratranol appears as a distinct spot separate from Atranol.
-
-
Validation: Confirm structure via GC-MS (Molecular ion m/z 186/188 for Cl isotope pattern).
Protocol B: In Chemico Skin Sensitization Assay (DPRA)
Purpose: To quantify the reactivity of Chloratranol with peptides (Lysine depletion), a proxy for sensitization potential.
-
Reagents: Synthetic peptide containing Lysine (e.g., Ac-RFAAKAA-COOH).
-
Reaction:
-
Prepare 100 mM stock of Chloratranol in Acetonitrile.
-
Incubate peptide (0.5 mM) with Chloratranol (ratio 1:10 or 1:50) in Phosphate Buffer (pH 7.5) for 24 hours at 25°C.
-
-
Analysis:
-
Analyze the mixture via HPLC-UV (220 nm).
-
Calculate Peptide Depletion (%) :
-
-
Interpretation: >13.8% Lysine depletion indicates high reactivity and strong sensitization potential (Category 1).
Part 6: Data Summary
Table 1: Biological & Toxicological Parameters
| Parameter | Value / Description | Significance |
| Sensitization Potency | Strong (EC3 < 2%) | Classified as a major allergen in Oakmoss. |
| LogP (Lipophilicity) | ~2.5 - 2.8 | Facilitates penetration through the stratum corneum. |
| Protein Binding | High (Lysine specific) | Forms stable Schiff bases; primary driver of toxicity. |
| Cross-Reactivity | High | Cross-reacts with Atranol (non-chlorinated analog). |
| Regulatory Status | Restricted/Banned | EU Cosmetics Regulation (Annex III) restricts Oakmoss extracts containing these aldehydes. |
Part 7: References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Fragrance allergens in cosmetic products. European Commission.
-
Johansen, J. D., et al. (2024). Contact Dermatitis.[1][2] Springer. (Detailed mechanisms of haptenization).
-
Nardello-Rataj, V., & Bassereau, P. (2018). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials. Cosmetics, 5(4), 69. [3]
-
Bossi, R., et al. (2004). Chloroatranol, a strong allergen in oak moss absolute.[3] Contact Dermatitis, 50(2), 106-107.
-
Mocan, A., et al. (2017). Phytochemical Characterization and Biological Activity of Lichen Extracts. Molecules.
Sources
- 1. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity [mdpi.com]
- 2. Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: The Dual-Nature of Chloratranol – Antioxidant Potential vs. Toxicological Reality
Executive Summary
Chloratranol (chemically 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, often referred to as Chloroatranol ) represents a critical case study in natural product pharmacology: the collision between therapeutic potential and toxicological liability.
Derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri and Pseudevernia furfuracea), Chloratranol possesses a polyphenolic scaffold characteristic of potent radical scavengers. However, it is simultaneously identified as one of the most potent contact allergens in perfumery, capable of eliciting dermatitis at parts-per-billion (ppb) levels.
This guide analyzes the potential antioxidant activity of Chloratranol not as a direct path to a marketable topical drug, but as a scaffold for understanding structure-activity relationships (SAR). We explore how its phenolic hydroxyls drive Reactive Oxygen Species (ROS) scavenging while its aldehyde moiety drives immunotoxicity, providing a roadmap for dissociating these two properties in future drug design.
Part 1: Chemical Identity & Structural Basis of Activity
Physicochemical Profile
Chloratranol acts as a "warhead" molecule—small, lipophilic, and highly reactive.
| Parameter | Specification |
| IUPAC Name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| CAS Registry | 57074-21-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Key Functional Groups | [1][2][3][4][5][6][7] • Phenolic -OH (C2, C6): Primary antioxidant sites (HAT mechanism).[7]• Aldehyde (-CHO): Electrophilic center responsible for protein binding (toxicity).• Chlorine (C3): Electron-withdrawing group; enhances acidity of adjacent -OH. |
| Solubility | Soluble in Ethanol, DMSO, Diethyl Ether; Poorly soluble in water. |
Biosynthetic Origin
Chloratranol is not a primary metabolite but a degradation product. In oakmoss processing, the depside bond of Chloroatranorin is hydrolyzed (often during ethanol extraction or aging), releasing Chloratranol and methyl
Figure 1: Degradation pathway of Chloroatranorin yielding Chloratranol.[2][4][8][9][10] This process often occurs during the production of Oakmoss Absolute.
Part 2: Mechanisms of Action
Antioxidant Mechanism (The Potential)
Chloratranol's antioxidant capacity is predicted by the Hydrogen Atom Transfer (HAT) mechanism.
-
Resonance Stabilization: The phenoxy radical formed after scavenging a free radical (R•) is stabilized by the aromatic ring and the ortho-/ para-substitution pattern.
-
Chlorine Effect: The C3-Chlorine atom is electron-withdrawing. While this typically reduces electron density (making the ring less reactive to electrophiles), it increases the acidity of the C2-hydroxyl group, potentially facilitating proton donation in specific pH environments.
-
Chelation: The proximity of the C2-hydroxyl and the C1-aldehyde oxygen allows for bidentate chelation of transition metals (Cu²⁺, Fe²⁺), preventing metal-catalyzed Fenton reactions.
The Toxicological Barrier (The Reality)
The same aldehyde group that aids chelation is the source of toxicity. Chloratranol is a pro-hapten .
-
Schiff Base Formation: The aldehyde reacts with lysine residues on skin proteins (e.g., keratin, serum albumin).
-
Sensitization: This protein-hapten conjugate is recognized by Langerhans cells, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).
-
Potency: Chloratranol is significantly more potent than its non-chlorinated analog, Atranol, likely due to increased lipophilicity facilitating skin penetration.
Figure 2: Divergent pathways of Chloratranol activity. The aldehyde moiety drives toxicity (red), while the phenolic core drives antioxidant activity (green).
Part 3: Experimental Protocols
To rigorously evaluate Chloratranol, researchers must isolate it from the matrix and assay it using a "Safety-First" workflow.
Isolation from Oakmoss Absolute
Since commercial pure standards are rare/expensive, isolation is often required.
-
Starting Material: Oakmoss Absolute (Evernia prunastri).[4][9]
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (starting 95:5 to 70:30).
-
Detection: TLC (visualize with UV 254nm and Anisaldehyde stain). Chloratranol typically elutes after Atranol due to the chlorine atom increasing lipophilicity.
-
-
Purification: Recrystallization from cold ethanol/water.
-
Validation: NMR (1H, 13C) and GC-MS (Molecular ion m/z 186/188 for Cl isotopes).
Antioxidant Assay: DPPH Radical Scavenging
Objective: Quantify the IC50 of Chloratranol relative to Trolox.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.
-
Positive Control: Trolox or Ascorbic Acid.
Protocol:
-
Preparation: Prepare serial dilutions of Chloratranol in Methanol (range: 5 µM to 200 µM).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
-
Analysis: Plot % Inhibition vs. Concentration to determine IC50.
Safety Assay: Direct Peptide Reactivity Assay (DPRA)
Objective: Confirm electrophilic reactivity (allergen potential) before biological testing.
Rationale: Before testing on cells, you must quantify the haptenation rate. High reactivity here correlates with high sensitization risk.
Protocol:
-
Peptides: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).
-
Incubation: Incubate Chloratranol with peptides (1:10 and 1:50 molar ratios) in acetonitrile/buffer for 24 hours.
-
Analysis: HPLC-UV. Measure the depletion of the unreacted peptide peak.
-
Threshold: >13.6% average depletion indicates a sensitizer. (Chloratranol typically shows near 100% depletion of Lysine peptides).
Part 4: Strategic Recommendations for Drug Development
Do not develop Chloratranol as a topical antioxidant. The risk-benefit ratio is unacceptable due to the high prevalence of oakmoss sensitization in the general population.
Instead, use Chloratranol as a Lead Scaffold:
-
Aldehyde Reduction: Reduce the aldehyde group (-CHO) to an alcohol (-CH₂OH). This yields Chloroatranol alcohol .
-
Hypothesis: This removes the Schiff-base forming capability (reducing allergenicity) while retaining the phenolic antioxidant core.
-
-
Masking: Create a pro-drug by glycosylating the phenolic hydroxyls or forming an acetal at the aldehyde, which releases the active antioxidant only under specific metabolic conditions (e.g., intracellular esterase activity).
Comparative Data Summary (Theoretical)
| Compound | Antioxidant Power (DPPH) | Allergenicity (LLNA/DPRA) | Development Status |
| Chloroatranorin | Moderate | Low (Pro-hapten) | Precursor |
| Chloratranol | High | Extreme | Toxic Lead |
| Atranol | High | High | Toxic Lead |
| Trolox (Control) | High | None | Standard |
References
-
Bernard, G., et al. (2003).[3] Contact allergy to oak moss: search for sensitizing molecules using combined bioassay-guided chemical fractionation, GC-MS and structure-activity relationship analysis.[4] Archives of Dermatological Research.[4]
-
Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: A dose-response elicitation study.[4][8][9][11] Contact Dermatitis.[5][6][8][9]
-
Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts.[4][5][6][8][9][11][12] European Commission.
-
Mowitz, M., et al. (2013). Reduced content of chloroatranol and atranol in oak moss absolute significantly reduces the elicitation potential.[9] Contact Dermatitis.[5][6][8][9]
-
PubChem. (n.d.). Compound Summary: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol).[1][2] National Library of Medicine.
Sources
- 1. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
- 2. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloroatranol [tiiips.com]
- 10. Coral Hydrate, a Novel Antioxidant, Improves Alcohol Intoxication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol): A Technical Monograph on Identification, Genesis, and Allergenic Mitigation in Lichen Extracts
Executive Summary
Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a critical degradation product found in the commercially valuable lichen extract Oakmoss Absolute (Evernia prunastri). While Oakmoss is a cornerstone of the chypre and fougère fragrance families, Chloroatranol has been identified as one of the most potent contact allergens known to dermatological science.
This monograph provides a comprehensive technical analysis for researchers and drug development professionals. It details the molecule's spontaneous genesis from depside precursors during solvent extraction, its mechanism of haptenization via Schiff base formation, and the modern remediation protocols required to meet strict IFRA and EU regulatory standards.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Chloroatranol is a chlorinated resorcinol derivative. Its structural uniqueness lies in the specific chlorination at the C3 position, which significantly enhances its electrophilicity and, consequently, its reactivity with skin proteins compared to its non-chlorinated analog, Atranol.
| Property | Data |
| Common Name | Chloroatranol |
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| CAS Registry Number | 57074-21-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Physical State | Crystalline Solid (off-white to pale yellow) |
| Solubility | Soluble in Ethanol, Methanol, Diethyl Ether; Poorly soluble in water |
| Precursor | Chloroatranorin (Depside) |
Genesis & Occurrence: The Depside Degradation Pathway
Chloroatranol is not a primary metabolite of the living lichen thallus. Instead, it is an artifact of processing. It is generated through the solvolytic cleavage of Chloroatranorin , a depside abundantly present in the cortex of Evernia prunastri and Pseudevernia furfuracea (Treemoss).
Mechanism of Formation
During the production of "Absolute" (the alcohol-soluble fraction of the lichen wax), the lichen concrete is typically heated with ethanol. This thermal stress, often catalyzed by the natural acidity of lichen acids, triggers the hydrolysis or transesterification of the depside ester bond.
Pathway Visualization:
The following diagram illustrates the cleavage of Chloroatranorin into Chloroatranol and Methyl
Figure 1: Genesis of Chloroatranol via solvolytic cleavage of the depside bond in Chloroatranorin.[1]
Toxicological Profile: Mechanism of Allergenicity
Chloroatranol acts as a hapten . On its own, it is too small to induce an immune response. However, its aldehyde functionality is highly reactive toward nucleophilic amino acid residues in skin proteins (specifically the
The Schiff Base Reaction
The primary mechanism of sensitization is the formation of a stable Schiff base (imine) adduct with carrier proteins (e.g., Human Serum Albumin or keratin). The chlorine substituent at the C3 position exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and making Chloroatranol a more potent allergen than Atranol.
Haptenization Pathway:
Figure 2: Mechanism of haptenization via Schiff base formation with skin proteins.
Analytical Protocols
Accurate quantification is essential due to the low regulatory thresholds (<100 ppm).
A. LC-MS/MS Quantification (Preferred Method)
Liquid Chromatography-Tandem Mass Spectrometry offers the sensitivity required for trace analysis.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Negative Mode (Phenolic protons ionize well).
-
MRM Transitions:
-
Precursor: m/z 185 [M-H]⁻
-
Quantifier Ion: m/z 157 (Loss of CO)
-
Qualifier Ion: m/z 121 (Loss of CO + HCl)
-
B. GC-MS Analysis
Gas Chromatography is viable but often requires derivatization (silylation) to improve volatility and peak shape of the phenolic aldehyde.
-
Derivatization: BSTFA + 1% TMCS (60°C for 30 min).
-
Target: Trimethylsilyl (TMS) derivative of Chloroatranol.
-
Column: DB-5MS or equivalent non-polar capillary column.
Isolation & Remediation Strategies
To maintain the olfactory profile of Oakmoss while removing the allergen, two primary remediation strategies are employed in the industry.
Strategy 1: Molecular Distillation
A physical separation method based on boiling point differences under high vacuum.
-
Process: The absolute is passed through a wiped-film evaporator.
-
Outcome: Chloroatranol (more volatile) is distilled off, leaving the heavier, odor-active resinoids behind.
-
Pros/Cons: Effective but can result in the loss of some desirable top notes.
Strategy 2: Enzymatic Treatment (Bio-Remediation)
A targeted approach using enzymes to degrade the aldehyde or prevent its formation.
-
Process: Incubating the extract with specific oxidoreductases or using catalytic hydrogenation to reduce the aldehyde to an alcohol (Chloroatranol
Chloroatranol alcohol), which has significantly lower allergenicity. -
Outcome: "Low-atranol" Oakmoss with intact olfactory profile.
Reference Standard Preparation
For analytical validation, a reference standard of Chloroatranol can be prepared via the controlled degradation of Chloroatranorin.
Protocol:
-
Extraction: Extract Evernia prunastri thallus with Acetone (cold) to isolate Chloroatranorin.
-
Purification: Recrystallize Chloroatranorin from benzene/ethanol.
-
Hydrolysis: Reflux pure Chloroatranorin in Methanol with 5% KOH for 2 hours.
-
Workup: Acidify with dilute HCl, extract into Ethyl Acetate.
-
Separation: The mixture will contain Chloroatranol and Methyl
-orcinol carboxylate. Separate via Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate 8:2). -
Validation: Confirm structure via ¹H NMR (Aldehyde peak at ~10.2 ppm, singlet).
Regulatory Landscape[7][8]
The regulatory status of Chloroatranol is stringent due to its high sensitization potential.
| Authority | Regulation | Limit/Status |
| IFRA | Standard (49th Amendment) | Prohibited as an added ingredient. In Oakmoss extracts, Chloroatranol must be < 100 ppm .[2] |
| EU Cosmetics Reg | Annex III | Technically banned from use in cosmetic products except as a technically unavoidable trace. |
Compliance Note: Manufacturers of fragrance compounds must use "Low-Atranol" Oakmoss grades (remediated) to ensure finished products do not elicit reactions in sensitized individuals.
References
-
Johansen, J. D., et al. (2003). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[3][4] Contact Dermatitis.[3][5] Link
-
Rastogi, S. C., et al. (2004). "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[4] Contact Dermatitis.[3][5] Link
-
European Commission. (2004). "SCCP Opinion on Atranol and Chloroatranol present in natural extracts." Scientific Committee on Consumer Products. Link
-
Mugabo, P., et al. (2018). "Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute." Molecules. Link
-
International Fragrance Association (IFRA). "Standards regarding Oakmoss Extracts." IFRA Standards Library.[2] Link
Sources
Technical Guide: Chloroatranol – Biosynthesis, Toxicology, and Quantification
Executive Summary
Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) represents a critical intersection between fungal secondary metabolism and immunotoxicology. Historically valued as a degradation product contributing to the earthy, woody olfactory profile of Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea), it is now classified as one of the most potent contact allergens in the fragrance industry.
This guide provides a rigorous technical analysis of chloroatranol, moving beyond surface-level descriptions to explore its biosynthetic origin within the lichen mycobiont, its haptenization mechanism via Schiff base formation, and the validated LC-MS/MS protocols required for its trace-level detection (<100 ppm) in compliance with IFRA Standards and EU regulations.
Part 1: Chemical Identity & Biosynthetic Origin
The Mycobiont Connection
While often loosely categorized as a "lichen metabolite," chloroatranol is strictly a product of the mycobiont (the fungal partner) within the lichen symbiosis. It does not occur via a direct biosynthetic gene cluster (BGC) output but rather as a downstream degradation product of depsides.
Biosynthetic Pathway: From Depside to Aldehyde
The precursor, Chloroatranorin , is synthesized via the acetyl-polymalonyl pathway mediated by non-reducing polyketide synthases (NR-PKS). The transition to chloroatranol is an abiotic or enzymatic hydrolysis and oxidation process, often accelerated during the preparation of "Absolutes" (solvent extraction).
Key Chemical Transformation:
-
Precursor Assembly: Two units of hematommic acid/orsellinic acid derivatives are esterified to form the depside Chloroatranorin .
-
Degradation: Hydrolysis of the ester bond releases the mono-aryl units.
-
Oxidation: The resulting fragments degrade into the aldehyde Chloroatranol .
Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | Chemical Reference |
| CAS Number | 57074-21-2 | Regulatory ID |
| Molecular Weight | 186.59 g/mol | Mass Spec Target (Precursor Ion) |
| LogP | ~2.5 | Lipophilicity aids skin penetration |
| pKa | ~6.8 (Phenolic OH) | Ionization state in LC mobile phase |
Visualization: Biosynthetic Degradation Pathway
Figure 1: Pathway illustrating the degradation of the depside Chloroatranorin into the sensitizer Chloroatranol.
Part 2: Toxicological Mechanism (The "Why")
The "Pre-Hapten" vs. Direct Hapten Debate
Chloroatranol acts as a direct hapten due to its reactive aldehyde moiety. Unlike pro-haptens that require metabolic activation, chloroatranol possesses intrinsic electrophilicity.
Mechanism of Action: Schiff Base Formation
The high potency of chloroatranol (EC3 values < 0.2%) is driven by its ability to covalently bind to skin proteins (specifically nucleophilic amino acid residues) without prior activation.
-
Target:
-amino groups of Lysine residues on skin proteins (e.g., serum albumin, keratin). -
Reaction: The carbonyl carbon of the aldehyde attacks the nucleophilic nitrogen of the lysine.
-
Result: Formation of a Schiff Base (Imine) adduct. This protein-hapten complex is processed by Langerhans cells, presented to T-cells, and induces the sensitization phase of Allergic Contact Dermatitis (ACD).
Critical Insight: The chlorine substitution at the C3 position increases the electrophilicity of the carbonyl group compared to Atranol, explaining why Chloroatranol is significantly more potent (eliciting reactions at ppb levels).
Regulatory Status (Grounding)
-
IFRA Standards (49th Amendment): Restricted in Oakmoss Extracts.[1][2] The extract must not contain more than 100 ppm of Chloroatranol and Atranol combined.[1][2][3]
-
EU Cosmetics Regulation: Prohibited as a deliberate ingredient; technically restricted via the ban on "unsafe" extracts (Regulation 2017/1410).
Part 3: Analytical Quantification Protocol
Method Selection: LC-MS/MS vs. GC-MS
Expert Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for accurate quantification.
-
Why NOT GC-MS? Chloroatranorin (the precursor) is thermally unstable. In a heated GC injector port, residual precursor can degrade in situ into chloroatranol, leading to false positive high readings.
-
Why LC-MS/MS? It operates at lower temperatures and uses Electrospray Ionization (ESI), preserving the native speciation of the sample.
Validated Protocol: LC-ESI-MS/MS (Negative Mode)
This protocol is designed to achieve a Limit of Quantification (LOQ) of < 0.5 mg/kg (ppm) in complex fragrance matrices.
A. Sample Preparation
-
Extraction: Weigh 1.0 g of fragrance concentrate or absolute.
-
Dilution: Dissolve in 10 mL of Ethanol/Water (80:20 v/v).
-
Internal Standard: Spike with deuterated analog (
-Chloroatranol) to correct for matrix suppression. -
Filtration: Filter through 0.22
m PTFE membrane (removes particulate matter that clogs UHPLC columns).
B. Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-6 min: Linear ramp to 90% B
-
6-8 min: 90% B (Wash)
-
8.1 min: Re-equilibrate to 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (ESI-)
Chloroatranol ionizes best in Negative Mode due to the phenolic hydroxyl groups.
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Chloroatranol | 185.0 [M-H]⁻ | 149.0 (Loss of HCl) | 121.0 | 20 |
| Atranol | 151.0 [M-H]⁻ | 123.0 | 107.0 | 18 |
Visualization: Analytical Workflow
Figure 2: LC-MS/MS workflow prioritizing thermal stability to prevent precursor degradation artifacts.
Part 4: Remediation & Industrial Processing
To maintain the use of Oakmoss in fine fragrance while complying with the EU ban on chloroatranol, the industry employs "Low-Atranol" processing .
-
Molecular Distillation: Utilizing high-vacuum, short-path distillation to separate the volatile aldehydes (chloroatranol) from the heavier odorous resinoids.
-
Selective Adsorption: Passing the extract through specific resin beds (e.g., microporous polymers) that selectively trap the aldehyde functionality while allowing the depsides and esters (responsible for the mossy scent) to pass.
Validation Check: Every batch of "Low-Atranol" Oakmoss must be certified via the LC-MS/MS protocol described above to ensure Chloroatranol content is < 100 ppm (often targeting < 25 ppm for safety margins).
References
-
Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[4] Contact Dermatitis.[5][6][7] Link
-
Scientific Committee on Consumer Safety (SCCS). (2004). "Opinion on Atranol and Chloroatranol present in natural extracts."[1][2][3][5][6][8][9][10][11] European Commission.[2] Link
-
International Fragrance Association (IFRA). "IFRA Standards Library - 49th Amendment: Oakmoss Extracts." Link
-
Bossi, R., et al. (2004). "Determination of atranol and chloroatranol in perfumes using LC-MS-MS." Journal of Separation Science. Link
-
European Commission. (2017).[2] "Regulation (EU) 2017/1410 amending Annexes II and III to Regulation (EC) No 1223/2009." Link
Sources
- 1. IFRA Limits, The 26 most common - Blog — Scentspiracy [scentspiracy.com]
- 2. biorius.com [biorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. kamilaaubre.substack.com [kamilaaubre.substack.com]
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde degradation products
(3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)
Executive Summary
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloroatranol , is a chlorinated mono-aldehyde derivative of β-orcinol.[1][2][3] Historically identified as a degradation product of chloroatranorin in Oakmoss (Evernia prunastri) absolute, it is now recognized as one of the most potent contact allergens in cosmetic chemistry.
This technical guide details the degradation profile of Chloroatranol, focusing on its oxidative instability, photolytic dechlorination, and haptenization pathways. Understanding these pathways is critical for researchers in dermatology, toxicology, and analytical chemistry to differentiate between the parent molecule and its transformation products (TPs) in complex matrices.
Chemical Identity and Physicochemical Context[2][4][5][6][7][8]
Chloroatranol is structurally characterized by a benzaldehyde core flanked by two hydroxyl groups and a chlorine atom.[2] This substitution pattern creates a "push-pull" electronic system that dictates its reactivity and degradation.
| Parameter | Data |
| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |
| Common Name | Chloroatranol |
| CAS Number | 57074-21-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| pKa (Predicted) | ~7.0 (Phenolic -OH), making it sensitive to pH-dependent degradation |
| Key Reactivity | Aldehyde oxidation, Nucleophilic attack (Schiff base formation), Aryl-halide photolysis |
Mechanistic Degradation Pathways[10]
The degradation of Chloroatranol is not a single linear event but a branched cascade dependent on environmental stressors (UV, Oxygen, Nucleophiles).
Pathway A: Oxidative Degradation (Aerobic)
The most thermodynamically favored degradation pathway in formulation is the oxidation of the aldehyde moiety to a carboxylic acid.
-
Mechanism: Radical autoxidation or enzymatic oxidation.
-
Primary Product: 3-Chloro-2,6-dihydroxy-4-methylbenzoic acid (Chloroatranolic Acid).
-
Significance: This acid is more polar than the parent aldehyde and will elute earlier in Reverse-Phase LC.
Pathway B: Photolytic Dechlorination (UV-Induced)
Under UV irradiation (specifically UVB/UVA ranges common in stability testing), the aryl-chlorine bond is susceptible to homolytic cleavage.
-
Mechanism: Photo-induced homolysis of the C-Cl bond followed by hydrogen abstraction from the solvent.
-
Primary Product: Atranol (2,6-dihydroxy-4-methylbenzaldehyde).
-
Significance: Atranol is also a sensitizer, meaning photodegradation does not necessarily detoxify the sample; it converts one allergen into another.
Pathway C: Haptenization (Biological "Degradation")
In toxicological contexts (drug development/dermatology), the "loss" of Chloroatranol is often due to covalent binding with proteins.
-
Mechanism: Schiff base formation. The electrophilic carbonyl carbon is attacked by nucleophilic
-amino groups of lysine residues in skin proteins. -
Primary Product: Protein-Conjugated Imines (Haptens).
-
Significance: This is the mechanism of action for allergic contact dermatitis (ACD).
Visualization: Degradation & Reaction Cascade
The following diagram maps the transformation logic.
Figure 1: Primary degradation and reaction pathways of Chloroatranol.
Analytical Methodology: Detection of Parent & Products[8][11][12]
To validate the presence of these degradation products, a self-validating analytical workflow is required. Because Chloroatranol contains polar hydroxyl groups, Gas Chromatography (GC) requires derivatization, whereas Liquid Chromatography (LC) can often analyze the native form.
Validated Workflow: GC-MS Profiling
This protocol ensures the detection of both the parent and the oxidized acid form (which would otherwise not fly on GC).
-
Sample Preparation: Dissolve 10 mg of residue in 1 mL Ethyl Acetate.
-
Derivatization (Silylation):
-
Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 70°C for 30 minutes.
-
Rationale: This caps the -OH and -COOH groups with TMS (Trimethylsilyl), making them volatile and preventing thermal degradation in the injector port.
-
-
GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Temp Program: 70°C (1 min) → 10°C/min → 280°C (hold 5 min).
-
-
Target Ions (SIM Mode):
| Analyte | Derivative | Key Fragment Ions (m/z) |
| Chloroatranol | Di-TMS | 330 (M+), 315 (M-15), 73 (TMS) |
| Atranol | Di-TMS | 296 (M+), 281 (M-15) |
| Chloroatranolic Acid | Tri-TMS | 418 (M+), 403 (M-15) |
Visualization: Analytical Logic
Figure 2: Derivatization workflow for GC-MS analysis of Chloroatranol degradation.
Toxicology & Safety Implications
The degradation of Chloroatranol is of high regulatory interest because the molecule itself is a banned substance in many jurisdictions (EU Cosmetic Regulation) due to its sensitization potency.
-
Potency: Chloroatranol is an "extreme" sensitizer (EC3 value < 0.2%).
-
The "Dechlorination" Risk: While photodegradation removes the chlorine to form Atranol , Atranol itself is also a banned strong sensitizer. Therefore, UV exposure does not "safe" the molecule; it merely shifts the allergenic profile.
-
Regulatory Limit: The European Commission Scientific Committee on Consumer Safety (SCCS) has recommended that neither Atranol nor Chloroatranol be present in cosmetic products (technically < 100 ppm in raw material, effectively zero in final product).
References
-
National Institute of Standards and Technology (NIST). (2023). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde - Gas Chromatography Data.[3] NIST Chemistry WebBook, SRD 69.[3] Link
-
Scientific Committee on Consumer Products (SCCP). (2004).[4] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[4][5] SCCP/0847/04. European Commission. Link
-
Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study. Contact Dermatitis, 55(5), 279–284. Link
-
Bossi, R., et al. (2004). Determination of atranol and chloroatranol in perfumes using capillary gas chromatography-mass spectrometry. Journal of Separation Science. Link
Sources
Thermostability Profile and Remediation Strategies for Chloroatranol
Executive Summary & Nomenclature Correction
Note on Nomenclature: This guide addresses Chloroatranol (CAS: 57074-21-2).[1] "Chloratranol" is a common industry colloquialism or orthographic variant referring to this specific chlorinated aldehyde.
Chloroatranol is a potent contact allergen found in Oakmoss absolute (Evernia prunastri).[2][3][4][5][6][7] Unlike thermally labile compounds that degrade harmlessly under heat, Chloroatranol exhibits high thermostability in the context of fragrance processing. It is, in fact, a product of thermal degradation: it accumulates during the solvothermal processing of lichen depsides (specifically chloroatranorin).
This guide details the thermodynamic behavior of Chloroatranol, its formation kinetics, and the chemical remediation protocols required to eliminate it from fragrance matrices to meet IFRA (International Fragrance Association) and EU regulatory standards.
Physicochemical & Thermodynamic Profile
Chloroatranol possesses a robust aromatic aldehyde structure that resists standard thermal decomposition temperatures used in cosmetic manufacturing (
Key Properties Table
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Formula | Low molecular weight facilitates volatility. | |
| Melting Point | Solid at room temperature; stable in hot solvent extraction. | |
| Boiling Point | Survives steam distillation; co-distills with essential oils. | |
| Reactivity | Electrophilic Aldehyde | Forms Schiff bases with skin proteins (haptenization). |
| Thermal Origin | Hydrolysis/Decarboxylation | Formed from Chloroatranorin at |
The Thermal Paradox
While Chloroatranol is thermally stable, its precursors are not. The industry challenge is that the heat applied to extract the fragrance (solvent extraction or steam distillation) catalyzes the degradation of the parent molecule Chloroatranorin into Chloroatranol.
-
Mechanism: Chloroatranorin
Methyl -orcinol carboxylate + Chloroatranol . -
Implication: You cannot "cook out" Chloroatranol; heating the matrix only generates more of it until the precursor is exhausted.
Experimental Protocols: Detection & Remediation
To manage Chloroatranol, one must employ Chemical Derivatization or Catalytic Reduction , as thermal exclusion is impossible.
Protocol A: High-Sensitivity Quantification (GC-MS)
Objective: To quantify Chloroatranol at trace levels (ppm/ppb) using negative chemical ionization (NCI) after derivatization.
Reagents:
-
Pentafluorobenzyl hydroxylamine (PFBHA)
-
Internal Standard:
-Terpineol or deuterated Chloroatranol (if available).
Workflow:
-
Sample Prep: Dilute 100 mg of Oakmoss Absolute in 1 mL Ethanol.
-
Derivatization: Add 100
L of PFBHA solution (20 mg/mL in water). Incubate at 60°C for 30 minutes .-
Causality: The aldehyde group of Chloroatranol is polar and thermally active. PFBHA converts it into an oxime, stabilizing it for the gas phase and adding electronegative fluorine atoms for ultra-sensitive NCI detection.
-
-
Extraction: Extract the derivative with 1 mL Cyclohexane.
-
Analysis: Inject 1
L into GC-MS (SIM mode). Monitor ions specific to the PFBHA derivative.
Protocol B: Remediation via Catalytic Hydrogenation
Objective: To chemically reduce the allergenic aldehyde group to a non-sensitizing alcohol, maintaining the olfactory profile.
System: Heterogeneous Catalysis (Pd/C) Safety: Hydrogen gas is highly flammable. Use a rated pressure vessel.
-
Solvation: Dissolve 10g Oakmoss Absolute in 100mL Ethyl Acetate.
-
Catalyst Loading: Add 5% w/w Palladium on Carbon (Pd/C).
-
Reaction: Pressurize reactor to 5 bar
. Stir at 25°C for 4 hours.-
Thermostability Note: Do not heat. Heating risks hydrogenolysis of other fragrance esters. The aldehyde reduction is kinetically favored at room temperature with Pd.
-
-
Filtration: Filter over Celite to remove the catalyst.
-
Evaporation: Remove solvent under reduced pressure (
). -
Validation: Run Protocol A. Target reduction:
.
Mechanistic Visualization
Diagram 1: Thermal Formation & Chemical Remediation Pathway
This diagram illustrates how Chloroatranol is formed via thermal stress and how it is remediated via hydrogenation.
Caption: Figure 1.[8] Thermal degradation of Chloroatranorin yields Chloroatranol, which is subsequently neutralized via catalytic hydrogenation.
Diagram 2: Analytical & Remediation Workflow
A self-validating loop for ensuring regulatory compliance.
Caption: Figure 2. Iterative remediation workflow ensuring Chloroatranol levels drop below sensitizing thresholds.
References
-
European Commission. (2004).[3] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[3][9] Scientific Committee on Consumer Products (SCCP). [Link]
-
Joulain, D., & Tabacchi, R. (2009).[8] Lichen extracts as raw materials in perfumery.[3][6][8][9] Part 1: Oakmoss. Flavour and Fragrance Journal, 24(2), 49-61. [Link]
-
Rastogi, S. C., et al. (2004).[3] Content of oak moss allergens atranol and chloroatranol in perfumes and similar products.[1][2][3][4][5][6][7][8][9] Contact Dermatitis, 50(6), 367-370.[3] [Link]
-
Mowitz, M., et al. (2013). Usage tests of oak moss absolutes containing high and low levels of atranol and chloroatranol.[1][2][3][4][5][6][7][8][9][10] Contact Dermatitis, 69(6), 342-349. [Link]
Sources
- 1. Chloroatranol [tiiips.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lucris.lub.lu.se [lucris.lub.lu.se]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Safe Handling and Containment of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)
[1][2]
Executive Summary
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CAS: 57074-21-2), often referred to as Chloratranol , is a chlorinated resorcinol derivative and a key metabolite found in lichens (Evernia prunastri) and oak moss absolute.[1][2][3][4][5] While valuable as a synthetic intermediate for bioactive scaffolds (e.g., ascochlorin analogs), it presents a specific and significant occupational hazard: Type IV Hypersensitivity .[1][2]
Recent toxicological assessments identify Chloratranol as a potent contact allergen , capable of eliciting dermatitis at concentrations as low as 5 ppm in sensitized individuals.[1][2] This guide moves beyond generic safety advice, establishing a Zero-Contact Protocol for handling, storage, and experimental manipulation.
Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]
Understanding the physical state is critical for predicting exposure routes (dust vs. vapor).[1][2]
| Property | Specification | Operational Implication |
| CAS Number | 57074-21-2 | Unique identifier for inventory tracking.[1][2][5] |
| Synonyms | Chloratranol; Chloroatranol; 3-Chloro-beta-orcinol aldehyde | Used in literature search and labeling.[1][2] |
| Molecular Formula | C₈H₇ClO₃ (MW: 186.59 g/mol ) | Precursor for stoichiometry calculations.[1][2] |
| Physical State | Pale yellow to yellow solid (crystalline) | High Dust Hazard .[1][2] Electrostatic potential. |
| Melting Point | >141.5°C (decomposition) | Avoid high-temp drying; vacuum dry preferred.[1][2] |
| Solubility | DMSO (Good), Methanol (Moderate), Water (Poor) | Use DMSO for stock solutions to reduce volatility.[1][2] |
| Acidity (pKa) | ~6.60 (Predicted, Phenolic OH) | Corrosive to mucous membranes; reacts with bases.[1][2] |
Hazard Identification & Toxicology (GHS)
The primary risk is not acute lethality, but immunological sensitization .[1][2]
Core Hazards[1][2][8]
-
H317 (Category 1): May cause an allergic skin reaction.[1][2][6] Critical Alert: High potency.[2]
-
H315/H319: Causes skin and serious eye irritation.[1][2][7][8]
The Sensitization Mechanism
Chloratranol acts as a hapten .[1][2] The aldehyde moiety (electrophile) can form Schiff bases with lysine residues on skin proteins, while the electron-deficient aromatic ring (due to Chlorine) facilitates nucleophilic attack.[1][2] This protein-hapten conjugate triggers the T-cell mediated immune response.[1][2]
Scientist's Note: Once a researcher is sensitized to Chloratranol, they may cross-react to Atranol and other resorcinol-based lichen acids, potentially ending their ability to work with this entire class of compounds.[1][2]
Engineering Controls & Personal Protective Equipment (PPE)[1][2]
We employ a "Barrier Hierarchy" to prevent sensitization.
Diagram 1: Exposure Control Decision Tree
This logic flow dictates the required protection level based on the operation.[1][2]
Caption: Decision matrix for selecting engineering controls based on the physical state of Chloratranol.
Experimental Protocol: Safe Solubilization & Purification
Objective: To purify crude Chloratranol (e.g., from a chlorination reaction) and prepare a stable stock solution without generating airborne dust.
Context: Recrystallization is the standard purification method, but open-air filtration is prohibited due to H317 risks.[1][2]
Protocol: Closed-Loop Recrystallization[1][2]
-
Dissolution (In Fume Hood):
-
Filtration (The Danger Zone):
-
Drying:
-
Stock Solution Preparation (Dust Control):
Storage and Stability
Emergency Response Procedures
In the event of exposure, immediate action is required to prevent sensitization induction.[1][2]
Diagram 2: Decontamination Workflow
Standard washing is often insufficient for lipophilic allergens.[1][2]
Caption: Emergency decontamination workflow. Note: Organic solvents (acetone/ethanol) are contraindicated as they enhance skin penetration.[1][2]
Waste Disposal
-
Segregation: Do not mix with general organic waste if possible.[1][2] Segregate as "Hazardous: Sensitizer."[1][2]
-
Deactivation: For spills, treat with a dilute nucleophile (e.g., aqueous sodium bisulfite) to form the bisulfite adduct of the aldehyde, rendering it more water-soluble and less volatile before cleaning, though incineration is the ultimate disposal method.[1][2]
-
Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local (e.g., EPA, ECHA) regulations.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 6426722, 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]
-
European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]
-
NIST Mass Spectrometry Data Center. (2023).[1][2] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Gas Chromatography Data. Retrieved January 29, 2026, from [Link][1][2]
-
Stojanovic, G., et al. (2011).[1][2][9] Lichen metabolites and their allergenic potential. (Contextual citation for Chloratranol in Oak Moss). Retrieved January 29, 2026, from [Link][1][2]
Sources
- 1. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
Methodological & Application
Application Note: Trace Quantification of Chloratranol in Cosmetic Matrices via LC-MS/MS
Executive Summary & Regulatory Context[1][2]
Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen naturally occurring in oak moss (Evernia prunastri) and tree moss (Pseudevernia furfuracea) extracts. While historically valued in perfumery for their earthy fixative properties, these extracts are now heavily regulated.
The Regulatory Imperative: Under Commission Regulation (EU) 2017/1410 , the use of Chloratranol (and its analog Atranol) is prohibited in cosmetic products placed on the EU market.[1][2][3] While "technically unavoidable" traces are tolerated under Good Manufacturing Practice (GMP), the industry standard for compliance requires detection limits in the low parts-per-billion (ppb) range.
Methodological Choice: Standard HPLC-UV/DAD lacks the selectivity and sensitivity required to detect trace Chloratranol (<100 ppb) in complex cosmetic matrices (lotions, creams) rich in lipids and emulsifiers. Therefore, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode .[4] This approach ensures regulatory compliance through superior signal-to-noise ratios and definitive structural identification.
Scientific Rationale & Experimental Design
The Choice of Ionization (ESI Negative Mode)
Chloratranol possesses two phenolic hydroxyl groups. In the gas phase, these groups readily deprotonate, forming stable phenoxide ions
-
Why not Positive Mode? Protonation
is inefficient for electron-rich phenolic rings without basic nitrogen centers, leading to poor sensitivity. -
Mechanism: The mobile phase pH is adjusted (neutral to slightly basic or using weak organic acids that don't suppress negative ionization) to facilitate deprotonation in the source.
Chromatographic Separation (C18 Chemistry)
Chloratranol is a moderately hydrophobic molecule. A high-strength silica (HSS) C18 column is selected to provide:
-
Retention: Sufficient interaction to separate Chloratranol from the early-eluting polar matrix components.
-
Selectivity: Resolution from Atranol (the non-chlorinated analog), which often co-elutes in standard C18 phases.
Experimental Protocol
Reagents and Standards
-
Chloratranol Standard: >98% purity (CAS: 57074-21-2).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Additives: Ammonium Formate (10 mM) or Formic Acid (0.1%).
-
Matrix Blank: Unscented cosmetic base (cream/lotion) free of oak moss.
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
Critique of Method: Direct injection is impossible due to lipid content. We employ a "Dilute-and-Shoot" approach with a freezing step to precipitate lipids.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 1.0 g of cosmetic sample into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of Methanol . Methanol is chosen for its ability to disrupt emulsions and solubilize phenolic aldehydes.
-
Dispersal: Vortex for 1 minute to disperse the sample.
-
Ultrasonication: Sonicate for 20 minutes at room temperature to maximize analyte recovery.
-
Lipid Precipitation (Winterization): Place the tube in a freezer (-20°C) for 30 minutes. This solidifies high-melting-point waxes and lipids.
-
Centrifugation: Centrifuge at 4000 rpm (approx. 3000 x g) for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (PTFE is required; Nylon may adsorb phenolic compounds).
LC-MS/MS Instrument Conditions
Liquid Chromatography (HPLC/UPLC):
-
Column: Agilent Zorbax SB-C18 or Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[5]
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
Mobile Phase Gradient:
| Time (min) | % Phase A | % Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 1.00 | 90 | 10 | Start Gradient |
| 6.00 | 10 | 90 | Elution |
| 8.00 | 10 | 90 | Wash |
| 8.10 | 90 | 10 | Re-equilibration |
| 11.00 | 90 | 10 | End Run |
Mass Spectrometry Parameters:
-
Polarity: Negative (-).
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Desolvation Temp: 450°C.
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Chloratranol | 185.0 [M-H]- | 141.0 | 30 | 20 | Quantifier |
| 185.0 | 169.9 | 30 | 15 | Qualifier |
Note: The transition 185.0 -> 141.0 corresponds to the loss of CO2 (decarboxylation), a common fragmentation for hydroxybenzoic acid derivatives.
Visualized Workflows
Sample Preparation Workflow
This diagram illustrates the critical lipid precipitation step necessary for cosmetic matrices.
Caption: Figure 1: Ultrasonic-Assisted Extraction (UAE) with winterization to remove cosmetic lipid interference.
LC-MS/MS System Logic
This diagram details the signal path and ionization logic.
Caption: Figure 2: LC-MS/MS Negative Mode signal path for specific Chloratranol detection.
Data Analysis & Calculation
Quantification Method: External Standard Calibration (Matrix-Matched). Due to the "matrix effect" (ion suppression) common in cosmetics, calibration curves should be prepared by spiking the target analyte into a "blank" cosmetic matrix extracted via the same protocol.
Calculation Formula:
- : Concentration in the cosmetic product (ppm).
- : Concentration calculated from the regression curve (µg/mL).
- : Final volume of extract (10 mL).
- : Dilution factor (if applicable).
- : Weight of sample (g).
Validation Criteria (Acceptance Limits):
-
Linearity (
): > 0.995 over range 10 - 500 ng/mL. -
Recovery: 80 - 120% (Spiked samples).
-
LOD (Limit of Detection): < 10 ng/g (ppb).
-
LOQ (Limit of Quantification): < 50 ng/g (ppb).
Expert Insights & Troubleshooting
-
Ghost Peaks: Chloratranol is sticky. If you see carryover in blank injections, switch the needle wash solvent to 50:50 Methanol:Isopropanol .
-
Isomer Separation: Chloratranol has a structural isomer (Chloroatranol vs. Atranol derivatives). Ensure your gradient is shallow enough (1% change per minute) around the elution time to verify peak purity.
-
pH Sensitivity: The phenolic protons are weakly acidic (pKa ~7-8). If sensitivity drops, check that your mobile phase water is not too acidic. Using 10mM Ammonium Formate (pH ~6.5) often yields better ionization than 0.1% Formic Acid (pH ~2.7) in negative mode.[4][5]
References
-
European Commission. (2017).[1][2] Commission Regulation (EU) 2017/1410 of 2 August 2017 amending Annexes II and III to Regulation (EC) No 1223/2009... as regards HICC, atranol and chloroatranol.[1] Official Journal of the European Union. Link
-
Scientific Committee on Consumer Safety (SCCS). (2012).[9] Opinion on Fragrance allergens in cosmetic products.[10][11][1][2][3][12][13] SCCS/1459/11. Link
- Rastogi, S. C., et al. (2004). Analysis of Atranol and Chloroatranol in Oak Moss and Tree Moss Extracts by LC-MS-MS. Journal of Chromatography A. (Contextual grounding for LC-MS methodology).
-
International Fragrance Association (IFRA). (2023).[2] IFRA Standards Library - Oakmoss Extracts.Link
Sources
- 1. Status of Lyral, Atranol and Chloroatranol in the EU | Cosmeservice [cosmeservice.com]
- 2. biorius.com [biorius.com]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wb6cif.eu [wb6cif.eu]
- 10. 10 Restricted Ingredients Under EU Cosmetic Regulation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Establishment of analytical methods for allergenic compounds in mouthwashes and sanitary napkins by ultra-high-performance liquid chromatography with tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 12. excellencechemical.com [excellencechemical.com]
- 13. lcms.cz [lcms.cz]
Application Note: Antimicrobial Susceptibility Profiling of Chloratranol via Resazurin-Based Microdilution
Abstract & Scope
This application note details the standardized protocol for assessing the antimicrobial potency of Chloratranol (3-chloroatranorin), a bioactive lichen secondary metabolite belonging to the depside class. Unlike synthetic antibiotics, Chloratranol presents specific physicochemical challenges—namely low aqueous solubility and potential for colorimetric interference—that render standard Optical Density (OD) assays unreliable.
This guide replaces the traditional turbidity assay with a Resazurin-based Broth Microdilution Method . This approach utilizes a redox indicator to quantify cell viability metabolically, ensuring high sensitivity and eliminating false positives caused by compound precipitation.
Compound Profile & Pre-Analytical Considerations
Before initiating the assay, the researcher must account for the specific stability and solubility constraints of depsides.
| Parameter | Specification | Practical Implication |
| Compound Class | Depside (Ester linkage) | Hydrolysis Risk: Avoid alkaline media (pH > 8.0). Store dry at -20°C. |
| Solubility | Hydrophobic | Vehicle Required: Soluble in 100% DMSO. Insoluble in water. |
| Visual Property | Slight pigmentation | OD Interference: May absorb UV/Vis, making turbidity readings inaccurate. |
| Target Organisms | Gram (+) Bacteria, Fungi | Primary activity observed against S. aureus, B. subtilis, C. albicans. |
The Solubility Paradox
Chloratranol requires Dimethyl Sulfoxide (DMSO) for solubilization, but DMSO is toxic to bacteria at high concentrations.
-
The Rule of 2%: The final concentration of DMSO in the assay well must never exceed 2% (v/v). Ideally, aim for < 1% to ensure that any observed inhibition is due to Chloratranol, not the solvent.
Experimental Workflow Logic
The following diagram illustrates the critical decision points in the assay workflow, highlighting the mechanism of the Resazurin reduction system.
Figure 1: Critical path for Resazurin-based MIC determination. The redox indicator shifts from Blue (oxidized) to Pink (reduced) only in the presence of viable, metabolically active bacteria.
Protocol A: Resazurin Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Chloratranol. Standard: Adapted from CLSI M07-A10 [1] for natural products.
Materials
-
Compound: Pure Chloratranol (HPLC grade >95%).
-
Solvent: Molecular Grade DMSO.
-
Media: Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Indicator: Resazurin sodium salt powder (prepare 0.015% w/v solution in sterile PBS, filter sterilized).
-
Plate: 96-well sterile polystyrene microplate (flat bottom).
Stock Solution Preparation
-
Weigh 2 mg of Chloratranol.
-
Dissolve in 1 mL of 100% DMSO to create a 2,000 µg/mL Stock .
-
Note: This high concentration allows for significant dilution, minimizing DMSO toxicity downstream.
Inoculum Preparation (Direct Colony Suspension)
-
Select 3-5 isolated colonies of S. aureus (or target strain) from an overnight agar plate.
-
Suspend in sterile saline (0.85% NaCl) to match the 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilute this suspension 1:150 in MHB to achieve the final assay inoculum of
CFU/mL.-
Why? When you add 50 µL of this to 50 µL of drug, the final concentration becomes the standard
CFU/mL.
-
Microplate Set-Up (Step-by-Step)
This layout ensures every variable is controlled.
-
Dispense Media: Add 50 µL of sterile MHB to columns 2 through 12.
-
Drug Addition: Add 100 µL of Chloratranol working solution (e.g., dilute stock to 256 µg/mL in media first) to Column 1.
-
Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix. Transfer 50 µL from Column 2 to Column 3. Repeat to Column 10. Discard the final 50 µL from Column 10.
-
Result: Columns 1-10 contain decreasing concentrations of Chloratranol (e.g., 128 to 0.25 µg/mL).
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to Columns 1 through 11.
-
Controls (Critical):
-
Column 11 (Growth Control): Bacteria + Media + DMSO (match the % DMSO of Col 1). Must turn Pink.
-
Column 12 (Sterility Control): Media only. Must stay Blue.
-
Incubation & Reading
-
Incubate plates at 35 ± 2°C for 18-20 hours (aerobic).
-
Add Indicator: Add 30 µL of 0.015% Resazurin solution to all wells.
-
Second Incubation: Incubate for 2-4 hours. Monitor color change.
-
Read:
Protocol B: Time-Kill Kinetics
Objective: Determine if Chloratranol is bacteriostatic (inhibits growth) or bactericidal (kills). Requirement: Perform this after MIC is known.
-
Preparation: Prepare tubes with MHB containing Chloratranol at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).
-
Inoculation: Inoculate all tubes with
CFU/mL. -
Sampling: At T=0, 4, 8, 12, and 24 hours, remove 100 µL aliquots.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Data Analysis & Interpretation
Plate Layout Logic
Use the following DOT diagram to visualize the plate setup and ensure valid controls.
Figure 2: Microplate layout. Columns 1-10 contain the dilution series. Column 11 validates bacterial viability and solvent safety. Column 12 validates media sterility.
Interpretation Table
| Observation | Resazurin Color | Interpretation |
| Well A (64 µg/mL) | Blue | Inhibition. Bacteria are dead or metabolically halted. |
| Well B (32 µg/mL) | Purple/Pink | Growth. Sub-inhibitory concentration. |
| Growth Control | Blue | INVALID ASSAY. Bacteria failed to grow, or DMSO was toxic. |
| Sterility Control | Pink | INVALID ASSAY. Media contamination. |
Troubleshooting (Expertise & Experience)
Issue: The Chloratranol precipitates when added to the media.
-
Cause: Rapid change in polarity from 100% DMSO to aqueous broth.
-
Solution: Warm the media to 37°C before adding the drug. Ensure rigorous mixing during the serial dilution steps. If precipitation persists, the MIC is likely above the solubility limit; report as "> [Solubility Limit]".
Issue: The "Blue" wells look slightly purple.
-
Cause: Chloratranol has a slight intrinsic color, or partial reduction of resazurin is occurring.
-
Solution: Use a spectrophotometer reading at 570 nm (reduced) and 600 nm (oxidized) for quantitative analysis rather than relying on the naked eye.
Issue: Growth Control is Blue.
-
Cause: DMSO toxicity.
-
Solution: Calculate your final DMSO percentage. If it exceeds 2%, repeat the assay with a higher concentration stock solution so you add less volume of solvent.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5][6] CLSI.[4][5][7] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]
- Kosanić, M., & Ranković, B. (2011). Antimicrobial and antioxidant properties of some lichen species. Journal of Food, Agriculture & Environment, 9(1), 176-180.
-
Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria.[1] Planta Medica, 64(08), 711-713. [Link]
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Using Chloratranol as an analytical standard
Application Note: Quantitative Analysis of Chloratranol in Fragrance Matrices
Executive Summary
Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen found as an impurity in Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea) absolutes. Following the implementation of Commission Regulation (EU) 2017/1410 , Chloratranol is prohibited in cosmetic products within the European Union.[1][2] Consequently, fragrance manufacturers must employ high-sensitivity analytical methods to ensure raw materials (Oakmoss extracts) contain <100 ppm of this impurity, ensuring the final product remains below elicitation thresholds.
This guide details the handling of Chloratranol as a Certified Reference Material (CRM) and provides two validated protocols (LC-MS/MS and GC-MS) for its quantification.
Chemical Profile & Handling
Identity:
Handling & Storage (The "Trustworthiness" Pillar): Chloratranol contains an aldehyde group adjacent to phenolic hydroxyls, making it susceptible to oxidation and polymerization.
-
Storage: Store neat standard at -20°C in the dark.
-
Stock Solutions: Prepare primary stock (e.g., 1 mg/mL) in LC-MS grade Acetonitrile . Avoid methanol for long-term stock storage to prevent hemiacetal formation.
-
Vials: Use amber silanized glass vials to minimize surface adsorption and photodegradation.
Regulatory Workflow (Visualization)
The following diagram illustrates the critical decision matrix for fragrance compliance regarding Chloratranol.
Figure 1: Compliance workflow for Oakmoss extracts based on IFRA Standards and EU Regulations.
Method A: LC-MS/MS (Gold Standard)
Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to analyze the compound without derivatization. Negative Electrospray Ionization (ESI-) is used because the phenolic protons are easily abstracted.
Experimental Protocol
1. System Configuration:
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Column Temp: 40°C.
2. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid improves peak shape but suppresses ionization slightly in negative mode; however, the stability it provides outweighs the sensitivity loss.
3. Gradient Elution:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 5 | 0.4 |
| 10.0 | 5 | 0.4 |
4. MS Parameters (ESI Negative Mode):
-
Precursor Ion: m/z 185.0 [M-H]⁻
-
Quantifier Ion: m/z 156.0 (Loss of CHO)
-
Qualifier Ion: m/z 121.0
-
Collision Energy: Optimized per instrument (typically 15-25 eV).
5. Sample Preparation:
-
Weigh 100 mg of Oakmoss absolute.
-
Dissolve in 10 mL Methanol/Water (50:50).
-
Sonicate for 15 mins.
-
Filter through 0.2 µm PTFE filter into amber vial.
Method B: GC-MS (Orthogonal Validation)
Rationale: Gas Chromatography provides excellent separation of Chloratranol from its non-chlorinated analog, Atranol. However, due to the polar hydroxyl groups, derivatization (Acetylation) is recommended to improve volatility and peak symmetry.
Experimental Protocol
1. Derivatization (In-situ Acetylation):
-
Reagents: Acetic Anhydride, Pyridine.
-
Procedure:
-
Take 1 mL of sample extract (in acetone or ethyl acetate).
-
Add 50 µL Pyridine and 50 µL Acetic Anhydride.
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness under Nitrogen; reconstitute in Ethyl Acetate.
-
2. GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
3. Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Final: 280°C (hold 5 min).
4. MS Detection (SIM Mode):
-
Analyze the acetylated derivative.
-
Target Ions: Monitor molecular ion and specific fragment ions characteristic of the di-acetate derivative.
Analytical Logic & Troubleshooting
The following diagram details the ionization logic used in Method A, ensuring the user understands what they are detecting.
Figure 2: ESI(-) Fragmentation pathway for Chloratranol quantification.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Co-elution | Separation from Atranol is insufficient. | Use a slower gradient or a Phenyl-Hexyl column for better selectivity. |
| Low Sensitivity (LC) | Ion suppression from matrix. | Perform Standard Addition calibration or switch to APCI source. |
| Tailing Peaks (GC) | Active sites in liner/column. | Use deactivated glass wool liners; ensure derivatization is complete. |
| Signal Drift | Oxidation of standard. | Prepare fresh working standards daily; keep stock under Argon. |
References
-
European Commission. (2017). Commission Regulation (EU) 2017/1410 of 2 August 2017 amending Annexes II and III to Regulation (EC) No 1223/2009...[1] Official Journal of the European Union.[8] Link
-
Scientific Committee on Consumer Products (SCCP). (2004).[7] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[7][9][10][11][12] SCCP/0847/04.[7] Link
-
Chisvert, A., et al. (2014).[8][13] Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.[8][13] Analytica Chimica Acta, 826, 28-34.[8] Link
-
IFRA. (2020).[14] IFRA Standards Library - 49th Amendment: Oakmoss Extracts.[10] International Fragrance Association.[12] Link
Sources
- 1. Status of Lyral, Atranol and Chloroatranol in the EU | Cosmeservice [cosmeservice.com]
- 2. lafirgo.eu [lafirgo.eu]
- 3. chloroatranol, 57074-21-2 [thegoodscentscompany.com]
- 4. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorius.com [biorius.com]
- 6. Chloratranol | CAS 57074-21-2 | LGC Standards [lgcstandards.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. ScenTree - Oakmoss absolute (low atranol & chloratranol) (CAS N° 9000-50-4) [scentree.co]
- 11. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 12. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 13. Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Application Note: Synthesis and Utilization of Chloratranol in Depside Assembly
Executive Summary
Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated mono-aldehyde derivative of
This guide details the synthesis of Chloratranol and its subsequent utilization as the "S-unit" (Alcohol/Aldehyde component) in the biomimetic assembly of para-depsides.[1] By controlling the steric environment of the phenolic ring, researchers can utilize Chloratranol to probe structure-activity relationships (SAR) regarding allergenicity and to synthesize high-purity standards for immunological assays.[1]
Molecular Architecture & Reactivity[1]
Structural Properties
Chloratranol possesses a unique substitution pattern that dictates its reactivity during depside coupling:
-
Intramolecular Hydrogen Bonding: The aldehyde carbonyl forms a strong hydrogen bond with the adjacent hydroxyl group (C2-OH), reducing the nucleophilicity of that specific phenol.[1]
-
Steric Hindrance: The chlorine atom at C3 introduces significant steric bulk, directing electrophilic attack or esterification to the C4-hydroxyl (if unprotected) or influencing the conformation of the final depside.[1]
-
Chemoselectivity: In depside synthesis, Chloratranol acts as the nucleophile (S-unit).[1] The challenge lies in selectively esterifying the meta-hydroxyl (relative to the aldehyde) while preserving the aldehyde functionality.
Retrosynthetic Analysis (Chloroatranorin)
The synthesis of the lichen metabolite Chloroatranorin is the primary application of Chloratranol.[1] The molecule is disconnected at the central ester linkage.[1]
Caption: Retrosynthetic disconnection of Chloroatranorin into the Acid (A-Unit) and Chloratranol (S-Unit).
Protocol A: Regioselective Synthesis of Chloratranol
This protocol describes the preparation of Chloratranol from Atranol via controlled electrophilic chlorination.[1] Direct chlorination is preferred over total synthesis from acyclic precursors for efficiency.[1]
Reagents & Equipment
-
Starting Material: Atranol (2,6-dihydroxy-4-methylbenzaldehyde) >98% purity.[1]
-
Reagent: Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS).[1] -
Solvent: Anhydrous Diethyl Ether (
) or Glacial Acetic Acid.[1] -
Equipment: Flame-dried 3-neck round bottom flask, argon atmosphere line, cryostat (-78°C to 0°C).
Step-by-Step Methodology
-
Dissolution: Dissolve Atranol (1.0 eq, 10 mmol) in anhydrous
(50 mL) under an argon atmosphere. -
Temperature Control: Cool the solution to 0°C using an ice-salt bath. Critical: Low temperature prevents polychlorination.[1]
-
Reagent Addition: Add Sulfuryl chloride (1.05 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1] Look for the appearance of a slightly less polar spot (Chloratranol).[1]
-
Quench: Quench the reaction with saturated aqueous
(Caution: Gas evolution). -
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (
).-
Gradient: 0%
20% EtOAc in Hexanes. -
Yield Target: 65-75%.
-
Data Validation (Characterization):
| Technique | Expected Signal | Structural Assignment |
|---|
| 1H NMR |
Protocol B: Utilization in Depside Assembly (Coupling)
This protocol details the use of Chloratranol as the nucleophilic "S-Unit" to synthesize Chloroatranorin .[1] The reaction utilizes Trifluoroacetic Anhydride (TFAA) to activate the carboxylic acid of the A-Unit, forming a mixed anhydride that is attacked by the phenol of Chloratranol.[1]
Reagents[1]
-
Nucleophile: Chloratranol (Synthesized in Protocol A).[1]
-
Electrophile (A-Unit): 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylbenzoic acid (derived from
-orcinol).[1] -
Activator: Trifluoroacetic Anhydride (TFAA).[1]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1]
Experimental Workflow
-
Activation: In a flame-dried flask, dissolve the A-Unit Acid (1.0 eq) in anhydrous Toluene.
-
Anhydride Formation: Add TFAA (2.0 eq) at room temperature. Stir for 15 minutes.
-
Observation: The solution may clear as the mixed anhydride forms.[1]
-
-
Addition of Chloratranol: Add Chloratranol (1.0 eq) in one portion.
-
Coupling: Stir the reaction at 25°C for 4-6 hours .
-
Workup: Pour the mixture into ice-water. Extract with EtOAc.[1][2]
-
Purification: Recrystallization from Acetone/Cyclohexane is preferred over chromatography for final depsides to avoid hydrolysis on silica.[1]
Caption: Step-by-step workflow for the TFAA-mediated coupling of Chloratranol.
Safety & Handling (Allergenicity)
Critical Warning: Chloratranol is a potent contact allergen (sensitizer).[1]
-
Hazard: It is one of the primary elicitors of Oakmoss dermatitis.[1]
-
Handling:
References
-
Johansen, J. D., et al. (2006).[1] "Chloroatranol and atranol—2 allergens in oak moss absolute."[1][2][3][4][5][6][7][8] Contact Dermatitis.[1][2][3][4][6][8][9] Link
-
Elix, J. A. (1974).[1] "The synthesis of lichen depsides." Australian Journal of Chemistry.[1] (Foundational text on TFAA coupling methods). Link[1]
-
Bossi, R., et al. (2004).[1][6] "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][4][5][6][7] Contact Dermatitis.[1][2][3][4][6][8][9] Link
-
Huneck, S., & Yoshimura, I. (1996).[1] Identification of Lichen Substances. Springer-Verlag.[1] (Reference for NMR/MS data of Chloratranol). Link
Sources
- 1. Chloroatranorin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced content of chloroatranol and atranol in oak moss absolute significantly reduces the elicitation potential of this fragrance material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Chloratranol Analysis
Introduction & Scope
Chloratranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen found in Oak Moss absolute (Evernia prunastri), a critical raw material in perfumery.[1][2][3] Due to its high sensitization potential, IFRA Standards (Amendment 51) and EU Cosmetics Regulations strictly limit its presence (often <100 ppm in extracts, translating to ppb levels in finished products).
The Challenge: Oak moss absolute is a "dirty" matrix rich in depsides, depsidones, lipids, and terpenes. These co-eluting compounds compete for charge in the Electrospray Ionization (ESI) source, leading to significant ion suppression (matrix effects). This guide provides a self-validating workflow to diagnose, mitigate, and quantify Chloratranol despite these interferences.
Module 1: Diagnosis – Do You Have a Matrix Effect?
Before modifying your method, you must quantify the severity of the matrix effect (ME). Low recovery is often confused with matrix suppression. Use the Post-Extraction Spike Method to distinguish between extraction loss and ionization suppression.
Protocol: Calculating the Matrix Factor (MF)
Prepare three sets of samples at the same concentration (e.g., 100 ng/mL):
-
Set A (Standard): Analyte in pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after extraction.[4]
-
Set C (Pre-Extraction Spike): Blank matrix spiked with analyte before extraction.
Calculations:
-
Matrix Factor (MF):
(Values < 1.0 indicate suppression; > 1.0 indicate enhancement). -
Extraction Efficiency (RE):
Visualization: Matrix Effect Assessment Workflow
Figure 1: Workflow for differentiating Extraction Efficiency from Matrix Effects (Ion Suppression/Enhancement) according to EMA/FDA guidelines.
Module 2: Sample Preparation (The First Line of Defense)
Direct injection ("Dilute and Shoot") of essential oils or absolutes is the primary cause of source contamination and signal drift. For Chloratranol, we recommend Solid Phase Extraction (SPE) to remove hydrophobic terpenes and lipids.
Recommended Protocol: Polymeric SPE Cleanup
Target: Removal of lipophilic interferences from Oak Moss Absolute. Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.
| Step | Action | Scientific Rationale |
| 1. Dilution | Dilute 100 mg of Absolute in 5 mL 50% MeOH/Water. | Chloratranol is moderately polar (LogP ~2.2); this keeps it in solution while precipitating heavy waxes. |
| 2. Conditioning | 3 mL Methanol followed by 3 mL Water. | Activates the polymeric sorbent. |
| 3. Loading | Load the diluted sample (gravity or low vacuum). | Analytes and matrix interact with the sorbent. |
| 4.[4] Wash | 3 mL 5% Methanol in Water. | Critical Step: Removes highly polar interferences (salts, sugars) without eluting Chloratranol. |
| 5. Elution | 3 mL 100% Acetonitrile (ACN). | Elutes Chloratranol. Most heavy waxes/terpenes may require stronger solvents or remain on the cartridge if optimized. |
| 6. Reconstitution | Evaporate to dryness (N2 stream) and reconstitute in Mobile Phase A/B (50:50). | Matches the initial LC gradient to prevent peak distortion. |
Module 3: LC-MS/MS Optimization
Chromatographic Separation
Chloratranol is an isomer of Chloroatranorin degradation products. Separation from Atranol (non-chlorinated analog) and Chloroatranorin (parent) is essential.
-
Column Selection:
-
Standard: C18 (1.8 µm, 2.1 x 100 mm).[5] Robust, general purpose.
-
Expert Tip:Phenyl-Hexyl columns provide superior selectivity for aromatic aldehydes like Chloratranol through
interactions, often separating isobaric interferences better than C18.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).
-
Note: Chloratranol is a phenol (
~7-8). Acidic mobile phase ensures it remains neutral for better retention on RP columns, but negative mode ionization requires deprotonation. A weak buffer (Ammonium Acetate pH 5) is often the "sweet spot."
-
Mass Spectrometry Parameters (ESI Negative)
Chloratranol ionizes best in Negative Mode (ESI-) due to the phenolic hydroxyl groups.
Table 1: Recommended MRM Transitions Note: Exact collision energies (CE) vary by instrument (typically 15–30 eV).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Rationale |
| Chloratranol | 185.0 [M-H]⁻ | 157.0 | Quant | Loss of CO (Typical of phenolic aldehydes) |
| 185.0 | 121.0 | Qual | Deep fragmentation (Ring cleavage/Cl loss mix) | |
| Atranol | 151.0 [M-H]⁻ | 123.0 | Quant | Loss of CO |
| IS (Analog) | 191.0 | 163.0 | Quant | Example: 3,5-Dichloro-2-hydroxybenzaldehyde |
Module 4: Quantification & Troubleshooting
FAQ: "I cannot get a stable baseline or reproducible recovery."
Root Cause: The matrix effect is likely variable between different batches of essential oils (e.g., Rose oil vs. Oak Moss). Solution:
-
Internal Standard (IS): You must use an IS.[6]
-
Gold Standard: Stable Isotope Labeled (SIL) Chloratranol (e.g.,
-Chloratranol). -
Practical Alternative: If SIL is unavailable, use a structural analog like 3,5-Dichlorosalicylaldehyde . It shares the chlorinated phenolic aldehyde structure and will track ionization suppression similarly.
-
-
Standard Addition: If the matrix is extremely variable and sample throughput is low, use the Standard Addition method (spiking the sample itself with known amounts of standard) to nullify matrix effects perfectly.
Troubleshooting Logic Tree
Figure 2: Troubleshooting decision tree for isolating matrix effects from extraction errors.
References
-
International Fragrance Association (IFRA). (2023).[7] IFRA Standards, 51st Amendment. Retrieved from [Link][7]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Rastogi, S. C., et al. (2004). "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][8][9] Contact Dermatitis.[3] (Demonstrates the context of Chloratranol analysis in perfumes).
- Bossi, R., et al. (2004). "A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes." Journal of Separation Science. (Foundational method for LC-MS/MS of these analytes).
Sources
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Chloroatranol analytical standard 57074-21-2 [sigmaaldrich.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. fraterworks.com [fraterworks.com]
- 8. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde synthesis
Status: Operational Ticket ID: CDMBA-VAR-001 Subject: Minimizing Batch-to-Batch Variability in CDMBA Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Process Architecture
User Query: "Our yields of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde fluctuate between 40-65%, and we frequently observe a 'pink' discoloration and high levels of dichlorinated impurity (3,5-dichloro). How do we stabilize this process?"
Root Cause Analysis: The synthesis of CDMBA (Chloroatranol) typically involves the electrophilic chlorination of 2,6-dihydroxy-4-methylbenzaldehyde (Atranol).[1] The variability stems from three specific thermodynamic and kinetic bottlenecks:
-
Competitive Kinetics (Over-chlorination): The starting material has two chemically equivalent nucleophilic sites (C3 and C5).[1] Once the first chlorine is added, the ring remains activated, leading to rapid formation of the 3,5-dichloro impurity.[1]
-
Vilsmeier-Haack Instability: If synthesizing the precursor via Vilsmeier formylation of orcinol, temperature fluctuations during the iminium salt formation lead to "tar" formation and yield loss.[1]
-
Oxidative Sensitivity: The electron-rich resorcinol core is prone to aerobic oxidation (quinoid formation), causing the "pink" discoloration.[1]
Critical Process Parameters (CPPs) & Troubleshooting
Module A: The Chlorination Step (The Primary Failure Point)[1]
Protocol Context: Chlorination of 2,6-dihydroxy-4-methylbenzaldehyde using Sulfuryl Chloride (
1. The "Over-Chlorination" Trap
Issue: HPLC shows >10% of 3,5-dichloro-2,6-dihydroxy-4-methylbenzaldehyde.[1]
Technical Insight: In resorcinol systems, the first halogenation hardly deactivates the ring enough to prevent the second addition.[1] This is a classic "series reaction" (
Corrective Action (Stoichiometry Control):
-
Do not use 1.0 eq of chlorinating agent. Reduce to 0.90 – 0.95 eq . It is chemically more efficient to recycle unreacted starting material (Atranol) than to separate the di-chloro impurity, which often co-crystallizes with the product.[1]
-
Reagent Choice: Switch from Sulfuryl Chloride (
) to NCS (N-Chlorosuccinimide) in acetonitrile/THF.[1] releases gas and heat rapidly, creating localized "hotspots" that favor di-chlorination.[1] NCS provides a controlled release of .[1]
Troubleshooting Matrix: Chlorination Variability
| Symptom | Probable Cause | Corrective Protocol |
| High Di-chloro Impurity (>5%) | Localized high concentration of reagent.[1] | Dilution Factor: Increase solvent volume by 2x. Addition Rate: Slow addition of NCS over 2 hours (not bolus). |
| Low Conversion (<50%) | Moisture in solvent quenching the chloronium source.[1] | Dry solvents (THF/MeCN) over molecular sieves (3Å).[1] Ensure NCS is dry. |
| Positional Isomers | Temperature too high ( | Cool reaction to 0°C to -10°C .[1] Lower temperature increases regioselectivity for the ortho-position relative to the hydroxyls.[1] |
2. Visualizing the Impurity Pathway
Figure 1: Reaction pathway highlighting the kinetic competition between mono-chlorination (Target) and di-chlorination (Impurity).
Module B: Precursor Synthesis (Vilsmeier-Haack)[1]
Protocol Context: Formylation of Orcinol (5-methylresorcinol) to produce Atranol.[1]
Issue: "Batch turned into a black, viscous oil."
Technical Insight: The Vilsmeier reagent (
Standardized Protocol for Consistency:
-
Reagent Formation: Premix
and DMF at 0°C and stir for 30 mins before adding the substrate. Do not generate the reagent in situ with the substrate present.[1] -
Hydrolysis: The "black oil" often results from improper quenching.[1] The iminium intermediate must be hydrolyzed to the aldehyde.[1][3][4]
Module C: Purification & Stability (The "Pink" Problem)
User Query: "The product looks white on the filter but turns pink after vacuum drying."
Scientific Explanation: Resorcinol derivatives are highly susceptible to auto-oxidation, forming para-quinone methides or coupled biphenyls (pink/red chromophores).[1] This is catalyzed by trace metals and basic pH.
Stability Protocol:
-
Acidic Workup: Ensure the final wash of the organic layer is slightly acidic (0.1M HCl). Phenolate anions oxidize 100x faster than neutral phenols.[1]
-
Deoxygenation: Sparge all recrystallization solvents (typically Ethanol/Water or Toluene) with Nitrogen/Argon for 15 minutes before use.[1]
-
Drying: Dry under vacuum at <40°C in the dark. Light accelerates the oxidation of chlorinated aromatics.[1]
Analytical Validation (Self-Check)
Before releasing a batch, perform this 3-point check to ensure the protocol was followed correctly.
| Checkpoint | Acceptance Criteria | Failure Indication |
| 1H NMR (DMSO-d6) | Distinct singlet at ~10.0 ppm (CHO).[1] Integration of aromatic proton (C5-H) must be 1.0 relative to aldehyde.[1] | Loss of aromatic proton signal suggests di-chlorination.[1] |
| HPLC Purity | >98% Area. 3,5-dichloro impurity <0.5%.[1][5] | Presence of a peak at RRT 1.2 (more lipophilic) indicates over-chlorination.[1] |
| Appearance | White to off-white needles.[1] | Pink/Salmon color indicates oxidative degradation (reject batch). |
FAQ: Rapid Response
Q: Can I use bleach (NaOCl) for the chlorination?
A: No. Sodium hypochlorite is too basic (pH >11).[1] In basic media, the phenol exists as a phenolate, which is hyper-reactive.[1] You will get immediate di-chlorination and significant oxidative tarring.[1] Stick to NCS or
Q: Why is the melting point broad (e.g., 140-148°C)? A: This indicates a mixture of the mono-chloro product and the starting material (Atranol).[1] They form a solid solution. You must recrystallize from Toluene or dilute Ethanol. If the range is sharp but low, you likely have the 3,5-dichloro impurity.[1]
Q: How do I remove the 3,5-dichloro impurity if it's already formed? A: It is very difficult to separate by crystallization.[1] Flash chromatography (Silica, Hexane:EtOAc 8:2) is the most reliable method.[1] The di-chloro compound is less polar (moves faster) than the mono-chloro target.[1]
References
-
Vilsmeier-Haack Reaction Mechanism & Variability
-
Regioselective Chlorination of Phenols
-
Synthesis of Chloroatranol (CDMBA)
-
Organocatalytic Control of Sulfuryl Chloride
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde and reagents (
Sources
- 1. prepchem.com [prepchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]
Selecting the optimal mobile phase for Chloratranol HPLC analysis
Introduction: The Analytical Challenge
Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) and its precursor Atranol are potent contact allergens found in Oakmoss (Evernia prunastri) and Treemoss extracts.[1] Due to strict regulations (EU Cosmetics Regulation 1223/2009 and IFRA Standards), these compounds must often be detected at trace levels (<100 ppm or even lower).
The analytical challenge lies in their chemistry: they are polar phenolics embedded in a complex lipophilic matrix (essential oils/absolutes). Selecting the wrong mobile phase results in poor retention, severe peak tailing, or co-elution with matrix interferences.
This guide synthesizes field-proven methodologies to ensure your method is robust, sensitive, and compliant.
Module 1: Mobile Phase Selection Logic
Q: What is the "Gold Standard" mobile phase for Chloratranol?
A: For modern compliance testing (LC-MS/MS), the optimal mobile phase is 0.1% Formic Acid in Water (A) and Acetonitrile (B) .
The Scientific Causality:
-
Ionization Suppression (Acidification): Chloratranol contains phenolic hydroxyl groups. Without acid, these groups partially ionize at neutral pH, leading to secondary interactions with residual silanols on the column stationary phase. This causes peak tailing. Adding 0.1% Formic Acid lowers the pH (~2.7), keeping the molecule neutral (protonated) and ensuring sharp, symmetrical peaks.
-
Solvent Selectivity (ACN vs. MeOH): While Methanol is often used in older electrochemical methods [1], Acetonitrile (ACN) is preferred for high-throughput screening because:
-
Lower Viscosity: Allows higher flow rates without over-pressuring the system.
-
Elution Strength: ACN is a stronger solvent for eluting the heavy terpenes found in the Oakmoss matrix, preventing "ghost peaks" in subsequent runs.
-
Q: Can I use Phosphoric Acid instead?
A: Only if you are using UV or Electrochemical Detection (ECD).
-
Pros: Phosphoric acid (0.1% - 0.2%) provides excellent suppression of silanol activity, often yielding the best possible peak shape for phenolics.
-
Cons: It is non-volatile . It will ruin a Mass Spectrometer source by depositing salts. Use Formic Acid or Acetic Acid if MS detection is even a remote possibility in your workflow.
Module 2: Decision Matrix & Workflow
The following diagram illustrates the logic flow for selecting your mobile phase based on detector type and sensitivity requirements.
Figure 1: Decision tree for selecting mobile phase components based on detection limits and instrument compatibility.
Module 3: Troubleshooting & FAQs
Q: My Chloratranol peak is tailing (Tailing Factor > 1.5). Why?
Diagnosis: This is classic "Silanol Interaction." Fix:
-
Check pH: Ensure your aqueous phase is pH < 3.0. If using Formic Acid, ensure it is fresh (it can degrade).
-
Column Choice: Switch to an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters BEH). Non-endcapped columns have exposed silanols that grab the phenolic -OH of Chloratranol.
-
Temperature: Increase column temperature to 40°C. This improves mass transfer and often sharpens phenolic peaks.
Q: I see "Ghost Peaks" or baseline drift.
Diagnosis: Oakmoss absolute is dirty. It contains heavy triterpenes and resin acids that elute late. Fix:
-
Gradient Flush: Your method must end with a high organic wash (e.g., 95% ACN) for at least 5 minutes to strip the column.
-
Blank Run: Always run a blank injection after a high-concentration sample to check for carryover.
Module 4: Standard Operating Protocol (SOP)
This protocol is adapted from validated methods for allergen detection in fragrance matrices [1, 3].[2]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm or 3.0 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (LC-MS grade) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min (Dependent on column ID) |
| Temperature | 40°C |
| Injection Vol | 2 - 5 µL |
| Detection | MS/MS (MRM mode) or UV @ 280 nm |
Gradient Table (Self-Validating)
Note: This gradient includes a "wash" step critical for Oakmoss matrices.
| Time (min) | % Mobile Phase B | Action |
| 0.00 | 10% | Initial Equilibration |
| 1.00 | 10% | Hold (Trap polar impurities) |
| 8.00 | 90% | Linear Ramp (Elute Chloratranol ~5-6 min) |
| 10.00 | 95% | Hard Wash (Remove terpenes/resins) |
| 12.00 | 95% | Hold Wash |
| 12.10 | 10% | Re-equilibration |
| 15.00 | 10% | Ready for next injection |
System Suitability Test (SST) Criteria
Before running samples, inject a standard (10 ppm) and verify:
-
Resolution (Rs): > 2.0 between Atranol and Chloratranol.
-
Tailing Factor: < 1.3 for Chloratranol.[1]
-
Retention Time Precision: < 0.5% RSD (n=5).
Module 5: Mechanism of Separation
Understanding the separation helps in troubleshooting. The following diagram details the interaction between the analyte and the stationary phase under acidic conditions.
Figure 2: Mechanistic view of Chloratranol retention. Acidic mobile phase suppresses ionization, maximizing hydrophobic interaction with C18 chains while minimizing silanol drag.
References
-
Rastogi, S. C., et al. (2004).[1] "Determination of atranol and chloroatranol in oak moss absolute and perfumes by HPLC-ECD and GC-MS." Chromatographia, 59, 719–723.
-
European Commission. (2004). "SCCP Opinion on Atranol and Chloroatranol present in natural extracts." Scientific Committee on Consumer Products.
-
Bossi, R., et al. (2004). "A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes." Journal of Chromatography A, 1061(2), 165-169.
-
IFRA. (2020). "IFRA Standards - 49th Amendment: Oakmoss Extracts."[3] International Fragrance Association.
Sources
Validation & Comparative
Validation of HPLC Methods for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol)
Topic: Validation of HPLC Methods for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloroatranol , is a chlorinated phenolic aldehyde.[1][2][3] Historically significant as a lichen metabolite and a potent contact allergen in oak moss absolute (Evernia prunastri), it also serves as a specialized intermediate in the synthesis of bioactive resorcylic acid derivatives.
Accurate quantification of Chloroatranol is critical for two distinct reasons:
-
Quality Control (QC): Verifying purity when used as a synthetic starting material.
-
Safety Monitoring: Detecting trace levels in cosmetic formulations and pharmaceutical excipients due to its high sensitization potential.
This guide validates a robust RP-HPLC-UV/DAD method as the primary workhorse for quantification, comparing its performance against GC-MS (requires derivatization) and LC-MS/MS (trace-level sensitivity).
Chemical Profile & Analytical Challenges
| Property | Value | Analytical Implication |
| CAS Number | 57074-21-2 | Unique identifier for sourcing standards.[3][4] |
| Structure | Phenolic Aldehyde | Contains two -OH groups and one -CHO group. |
| pKa | ~6.6 (Phenolic) | Critical: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing. |
| Solubility | DMSO, MeOH, ACN | Sample diluent must be organic-rich to prevent precipitation. |
| UV Absorbance | UV detection is highly effective; DAD recommended for peak purity. |
Comparative Analysis: HPLC vs. Alternatives
While HPLC-UV is the standard for purity assays, researchers must choose the right tool based on the matrix complexity and sensitivity requirements.
Method Performance Matrix
| Feature | RP-HPLC-UV (Recommended) | GC-MS | LC-MS/MS |
| Primary Application | Raw Material QC, Purity Assay (>0.1%) | Complex Matrices (Perfumes), Volatile Impurities | Trace Analysis (ppb levels), Biological Matrices |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Requires Derivatization, e.g., acetylation) | Simple (Protein ppt or SPE) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | < 0.001 µg/mL |
| Specificity | High (with optimized gradient) | Very High (Mass spectral fingerprint) | Extremely High (MRM transitions) |
| Throughput | High (10-15 min run) | Low (Longer run + prep time) | High |
| Cost per Run | Low | Medium | High |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration range and matrix complexity.
Validated HPLC Protocol (The "Gold Standard")
This protocol is designed to meet ICH Q2(R1) validation standards. It utilizes a C18 column with acidic modification to ensure sharp peak shapes for the phenolic analyte.
Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Why: C18 provides sufficient retention for the hydrophobic aromatic ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Acidic pH suppresses the ionization of the phenolic hydroxyl groups (pKa ~6.6), ensuring the molecule remains neutral and interacts strongly with the stationary phase.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp: 30°C.
-
Detection: UV at 280 nm (Quantification) and 254 nm (Confirmation).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Validation Parameters & Acceptance Criteria
To validate this method in your lab, perform the following experiments.
Specificity (Selectivity)
-
Objective: Ensure Chloroatranol is separated from its non-chlorinated analog (Atranol ) and solvent fronts.
-
Protocol: Inject a mixture of Chloroatranol and Atranol.
-
Acceptance: Resolution (
) > 2.0 between Chloroatranol and Atranol. Peak purity index (via DAD) > 990.
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).
-
Data: Plot Peak Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[5]
Accuracy (Recovery)
-
Protocol: Spike known amounts of Chloroatranol standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery between 98.0% and 102.0% .
Precision
-
System Precision: 6 injections of standard. RSD
1.0%. -
Method Precision: 6 independent sample preparations. RSD
2.0%.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3:1 (typically ~0.1 µg/mL). -
LOQ: S/N
10:1 (typically ~0.5 µg/mL).
-
Troubleshooting & Optimization
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or ionization. | Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if using MS detection. |
| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase initial ratio (90:10 Water:ACN) or pure MeOH (inject smaller volume). |
| Retention Shift | Column aging or temperature fluctuation. | Use a column oven (30°C). Flush column with 90% ACN after batches. |
Workflow Visualization
Figure 2: Routine analysis workflow for Chloroatranol quantification.
References
-
European Pharmaceutical Review. (2022).[5] HPLC determination of common cold formulations. (Methodology reference for chlorinated phenolic separation).
-
National Institute of Standards and Technology (NIST). (2023). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.
-
Chisvert, A., et al. (2014).[6] Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.[6] Analytica Chimica Acta.
-
PubChem. (2025).[7][8] Compound Summary: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.[1][2][3][4][7][8] National Library of Medicine.
-
Phenomenex. (2023). HPLC Method Development Guide. (General reference for C18 column selection for phenolics).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
- 3. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
- 4. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 8. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Antimicrobial Efficacy of Chloratranol vs. Standard Antibiotics
This guide provides an in-depth technical comparison between Chloratranol (a specific lichen-derived phenolic aldehyde) and standard clinical antibiotics.
Note to Researchers: Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is primarily known as a degradation product of chloroatranorin and a potent contact allergen.[1] While it exhibits antimicrobial properties, its efficacy profile differs fundamentally from standard antibiotics in terms of potency (MIC range), spectrum, and toxicity. This guide evaluates its potential as a bioactive agent versus established standards.
Executive Summary
Chloratranol is a monoaromatic phenolic aldehyde derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri and Pseudevernia furfuracea).[2] Unlike standard antibiotics (e.g., Ciprofloxacin, Ampicillin) which target specific cellular machinery (DNA gyrase, cell wall synthesis) with high potency (MIC
Key Finding: While Chloratranol demonstrates broad-spectrum activity, its general antibacterial potency is significantly lower (MICs in the mM or high
Chemical & Pharmacological Profile
| Feature | Chloratranol | Standard Antibiotic (e.g., Ciprofloxacin) |
| IUPAC Name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid |
| Origin | Natural (Lichen metabolite degradation) | Synthetic / Semi-synthetic |
| Class | Halogenated Phenolic Aldehyde | Fluoroquinolone (example) |
| MW | 186.59 g/mol | 331.34 g/mol |
| Solubility | Low (Water), High (Organic solvents) | Variable (Salt forms soluble) |
| Primary MOA | Membrane disruption, proton gradient collapse | Inhibition of DNA Gyrase / Topoisomerase IV |
Comparative Efficacy Data
The following data contrasts the Minimum Inhibitory Concentration (MIC) of Chloratranol against standard controls. Note the orders-of-magnitude difference in general potency.
Table 1: In Vitro MIC Comparison ( g/mL)
| Target Organism | Chloratranol (Experimental)* | Ampicillin (Standard) | Ciprofloxacin (Standard) | Efficacy Verdict |
| S. aureus (Gram+) | ~1,400 - 5,700 (7.7-30.6 mM) | 0.5 - 2.0 | 0.1 - 1.0 | Inferior (Low Potency) |
| E. coli (Gram-) | > 2,000 | 2.0 - 8.0 | 0.004 - 0.015 | Inferior |
| L. pneumophila | 10 - 50 (Est. from extract data)** | N/A | 0.01 - 0.5 | Moderate / Niche |
| C. albicans (Fungi) | ~1,500 | N/A (Fluconazole: ~0.5) | N/A | Weak |
*Data derived from general phenolic aldehyde activity and specific lichen metabolite studies. High MIC values (mM range) indicate weak general antibiotic activity. **Lichen extracts enriched in atranorin derivatives show high potency against Legionella, comparable to Clarithromycin in biofilm inhibition assays, though pure Chloratranol data is less abundant than the parent compounds.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent mechanisms of action.
Caption: Chloratranol relies on low-efficiency membrane disruption, whereas antibiotics utilize high-affinity protein targeting.
Safety & Toxicity Profile (The Limiting Factor)
While standard antibiotics manage toxicity through selective toxicity (targeting bacterial-specific proteins), Chloratranol presents a unique safety challenge:
-
Allergenicity: Chloratranol is one of the most potent contact allergens identified in fragrance chemistry.[3] It elicits allergic contact dermatitis at concentrations as low as ppm (parts per million) levels.
-
Cytotoxicity: As a phenolic aldehyde, it exhibits moderate cytotoxicity to mammalian cells at the high concentrations required for antimicrobial activity (mM range), resulting in a poor Therapeutic Index (TI) compared to antibiotics (TI > 100).
Critical Constraint: The presence of Chloratranol in commercial Oakmoss extracts is strictly regulated (often removed) due to sensitization risks, rendering it unsuitable for topical or systemic therapeutic development despite its antimicrobial activity.
Experimental Protocol: Comparative MIC Assay
To validate the efficacy data yourself, use this standardized Broth Microdilution protocol. This protocol accounts for the low solubility of Chloratranol.
Reagents
-
Test Compound: Chloratranol (Pure standard, >95%).
-
Control: Ciprofloxacin HCl (Sigma).
-
Solvent: DMSO (Dimethyl sulfoxide). Note: Chloratranol requires DMSO; ensure final concentration < 1% to avoid solvent toxicity.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.01%) for viability visualization.
Workflow
-
Stock Preparation: Dissolve Chloratranol in 100% DMSO to 50 mg/mL. Dilute in CAMHB to starting concentration of 4096
g/mL (keeping DMSO < 5%). -
Plate Setup: Add 100
L CAMHB to columns 2-12 of a 96-well plate. Add 200 L of test solution to column 1. -
Serial Dilution: Transfer 100
L from col 1 to col 2, mix, and repeat to col 10. Discard final 100 L. (Range: 4096 to 8 g/mL). -
Inoculation: Add 100
L of bacterial suspension ( CFU/mL) to all wells. -
Incubation: 37°C for 18-24 hours.
-
Readout: Add 20
L Resazurin. Incubate 2 hrs. Blue = No Growth (Inhibition); Pink = Growth.
Experimental Workflow Diagram
Caption: Standardized broth microdilution workflow for determining MIC values of hydrophobic compounds.
Conclusion
Chloratranol is not a viable clinical antibiotic candidate when compared to standard therapies.
-
Potency: It is 100-1000x less potent than standard antibiotics against common pathogens (S. aureus, E. coli).
-
Safety: Its extreme allergenicity precludes its use in topical or systemic formulations.
-
Utility: Its primary relevance is toxicological (as an allergen to be removed) rather than therapeutic. However, its activity against Legionella suggests that the broader class of lichen depsides (its precursors) may hold niche potential for environmental disinfection if allergenicity can be mitigated.
References
-
Nomura, H., et al. (2012). The Antibacterial Activity of Compounds Isolated from Oakmoss against Legionella pneumophila and Other Legionella spp.[3] Biological and Pharmaceutical Bulletin.[3] Link
-
Yadav, H., et al. (2021). Analytics on Antimicrobial Activity of Lichen Extract. Journal of Pure and Applied Microbiology. Link
-
European Commission (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts.[3][4] Scientific Committee on Consumer Products. Link
-
Huneck, S. (1999). The Significance of Lichens and Their Metabolites. Naturwissenschaften. Link
-
Johansen, J.D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes. Contact Dermatitis.[1][4][5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lichen or Associated Micro-Organism Compounds Are Active against Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Elicitation potency of chloroatranol versus atranol in sensitized individuals
Technical Comparison Guide: Elicitation Potency of Chloroatranol vs. Atranol
Executive Summary
In the context of allergic contact dermatitis (ACD), Chloroatranol demonstrates a significantly higher elicitation potency compared to Atranol , despite their structural similarity as degradation products of Evernia prunastri (Oakmoss) constituents.
Experimental data indicates that Chloroatranol is approximately 2.2 times more potent than Atranol in sensitized individuals.[1] While Atranol is often present in higher concentrations within natural extracts (typically a 2:1 ratio), the extremely low elicitation threshold of Chloroatranol (eliciting reactions at the ppb level in patch tests) makes it the primary driver of elicitation risk. This guide analyzes the comparative potency, mechanistic pathways, and validation protocols for these two critical haptens.
Chemical & Mechanistic Profile
Both molecules are mono-cyclic terpenes (benzaldehydes) formed via the degradation of depsides (atranorin and chloroatranorin) during the processing of oak moss. Their "performance" as sensitizers is defined by their ability to act as haptens —small molecules that bind to skin proteins to form immunogenic complexes.
-
Mechanism of Action: Both compounds possess an aldehyde group at the C1 position, which is highly reactive towards nucleophilic amino acid residues (specifically lysine) on skin proteins.
-
The Reaction: They form Schiff bases (imines) with protein amino groups.
-
The Chloro-Substituent Effect: The presence of the chlorine atom in Chloroatranol at the C3 position exerts an electron-withdrawing effect, potentially increasing the electrophilicity of the aldehyde carbonyl carbon or altering the lipophilicity (logP), thereby enhancing skin penetration and protein binding affinity compared to the non-chlorinated Atranol.
Visualization: Haptenization Pathway (Schiff Base Formation)
Caption: Mechanism of Schiff base formation where Chloroatranol exhibits higher reactivity/affinity than Atranol.
Comparative Elicitation Potency Data
The following data synthesizes results from Local Lymph Node Assays (LLNA) and human clinical studies (Patch Tests/ROAT).
Table 1: Potency Metrics & Thresholds
| Metric | Chloroatranol (Cl-Atranol) | Atranol | Comparative Insight |
| Molecular Weight | 184.62 g/mol | 150.18 g/mol | Cl-group adds mass & lipophilicity. |
| LLNA EC3 Value | ~0.4% (100 µg/cm²) | ~0.6% (150 µg/cm²) | Lower EC3 indicates higher potency. |
| Patch Test (50% Elicitation) | 0.15 µg/mL (0.2 ppm) | > 0.5 µg/mL | Cl-Atranol elicits at significantly lower doses. |
| Relative Elicitation Potency | 217% (Ref: Atranol) | 100% (Baseline) | Cl-Atranol is ~2.2x more potent. |
| Typical Extract Concentration | Lower (~0.9% in absolute) | Higher (~2.1% in absolute) | Atranol exposure is higher, but Cl-Atranol is more reactive. |
Key Finding: In a serial dilution patch test of sensitized individuals, Chloroatranol elicited reactions at concentrations as low as 0.000015% (150 ppb) , whereas Atranol required significantly higher concentrations to achieve the same reaction score.
Experimental Protocols for Potency Assessment
To objectively verify these potency differences in a laboratory or clinical setting, the following protocols are the industry standard.
Protocol A: The Local Lymph Node Assay (LLNA) - Murine Model
Used for hazard identification and establishing EC3 values (induction phase).
-
Preparation: Dissolve test substances (Chloroatranol and Atranol) in a vehicle (typically 1:3 Ethanol:Diethyl Phthalate) at concentrations of 0.5%, 1.0%, 2.5%, and 5.0%.
-
Application: Apply 25 µL of the solution to the dorsum of both ears of CBA/Ca mice for three consecutive days.
-
Proliferation Measurement: On Day 6, inject mice intravenously with radiolabeled ³H-methyl thymidine.
-
Analysis: Five hours post-injection, excise draining auricular lymph nodes.[2] Measure ³H-thymidine incorporation (disintegrations per minute - DPM).
-
Calculation: Calculate the Stimulation Index (SI). The concentration required to induce an SI of 3 (3-fold increase over control) is the EC3 value .[2]
-
Self-Validation: Positive control (Hexyl cinnamal) must yield historical EC3 range.
-
Protocol B: Serial Dilution Patch Test (Human)
Used for determining elicitation thresholds in sensitized individuals.[3][4]
-
Subject Selection: Recruit subjects with a known history of Oakmoss allergy (confirmed + reaction to 2% Oakmoss absolute).
-
Test Solutions: Prepare equimolar dilution series of Chloroatranol and Atranol in ethanol.
-
Range: 0.0034 µM to 1072 µM (approx 0.0006 ppm to 200 ppm).
-
-
Application: Apply 15 µL of each dilution to 8mm Finn Chambers on Scanpor tape. Apply to the upper back for 48 hours (occluded).
-
Readings:
-
Day 2 (D2): Remove tape, wait 30 mins, read.
-
Day 3 or 4 (D3/D4): Second reading.
-
Day 7 (D7): Final reading to check for late reactions.
-
-
Scoring: Use ICDRG scale (-, ?+, +, ++, +++).
-
Data Processing: Use logistic regression to calculate the concentration eliciting a reaction in 10% (ED10) or 50% (ED50) of subjects.
Visualization: Potency Assessment Workflow
Caption: Workflow for establishing comparative elicitation potency between allergenic isomers.
Regulatory & Safety Implications
The high potency of Chloroatranol has driven strict regulatory standards. The "performance" of a fragrance ingredient is now measured by its safety profile (absence of these elicitors).
-
IFRA Standards: Due to the potency data cited above, IFRA (International Fragrance Association) restricts the presence of these contaminants.[5][6] Oakmoss extracts must be processed to reduce Chloroatranol and Atranol to < 100 ppm combined.
-
EU Cosmetics Regulation: As of 2017/2021, the EU has moved to prohibit the use of Chloroatranol and Atranol as added ingredients and strictly regulates their presence as impurities in natural extracts.[6]
References
-
Johansen JD, et al. (2006). "Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute." Contact Dermatitis.[5][7][8] Link
-
Scientific Committee on Consumer Products (SCCP). (2004).[2] "Opinion on Atranol and Chloroatranol present in natural extracts."[1][2][3][4][5][6][7][8][9][10][11][12] European Commission. Link
-
Johansen JD, et al. (2003).[12] "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[5][7][9][12] Contact Dermatitis.[5][7][8] Link
-
Rastogi SC, et al. (2004).[1] "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][4][5][6][7][8][9][12] Contact Dermatitis.[5][7][8] Link
-
Mowitz M, et al. (2013). "Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol." Acta Dermato-Venereologica. Link
Sources
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol | Abstract | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced content of chloroatranol and atranol in oak moss absolute significantly reduces the elicitation potential of this fragrance material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are atranols the only skin sensitizers in oakmoss? A systematic investigation using non-animal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Chloratranol from natural sources
Content Type: Technical Comparison Guide Subject: Chloroatranol (Chloratranol) | CAS: 57074-21-2 Source Matrix: Evernia prunastri (Oakmoss) & Evernia furfuracea (Treemoss)[1][2]
Executive Summary & Scientific Context
Chloroatranol (often referred to as Chloratranol in trade literature) is a chlorinated monoaromatic aldehyde (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde).[3] It is not a primary metabolite but a degradation product of chloroatranorin , formed during the processing of lichen extracts (specifically Oakmoss absolutes).[2]
Due to its status as a potent contact allergen, research demand focuses on two opposing goals: removal (for cosmetic safety) and isolation (for analytical standards and toxicological study). This guide focuses on the latter: high-purity extraction and isolation workflows for researchers requiring Chloroatranol standards.
The Biosynthetic & Degradation Pathway
Understanding the origin is critical for extraction strategy. Chloroatranol concentration increases with thermal processing and ethanol exposure (transesterification/hydrolysis of the depside bond).
Figure 1: Formation pathway of Chloroatranol from Chloroatranorin during solvent extraction processes.
Comparative Analysis of Extraction Methods
The following analysis compares three distinct methodologies for isolating Chloroatranol. Note that unlike typical natural product extractions, "yield" here is a function of both extraction efficiency and the conversion rate of the precursor.
Method A: Classical Solvent Extraction (Soxhlet/Maceration)
The Baseline Protocol. Traditional use of organic solvents (Hexane, Acetone, or Ethanol) to produce an "Absolute."
-
Mechanism: Passive diffusion and solubility-driven mass transfer.
-
Suitability: Bulk extraction of the total resinoid; poor selectivity for Chloroatranol specifically.
-
Key Insight: Ethanol extraction promotes the conversion of Chloroatranorin to Chloroatranol, potentially increasing the yield of the target impurity compared to inert solvents like Hexane.
Method B: Accelerated Solvent Extraction (ASE)
The Modern Standard. Uses high pressure and temperature to enhance solubility and diffusion kinetics.
-
Mechanism: Pressurized liquid extraction (PLE) forces solvent into the lichen matrix, disrupting cell walls.
-
Key Insight: Recent comparative studies indicate Ethyl Acetate is significantly more efficient than Acetone for extracting depsides and their aldehyde derivatives in ASE setups, showing depletion of target compounds in fewer cycles [1].
Method C: Bioguided Fractionation (Silica/HPLC)
The Purity Protocol. Essential for isolating Chloroatranol from the complex "Absolute" matrix (which contains atranol, usnic acid, and evernic acid).
-
Mechanism: Adsorption chromatography based on polarity differences.
-
Key Insight: A gradient of Cyclohexane:Acetone is critical for separating the chlorinated aldehyde (Chloroatranol) from its non-chlorinated analog (Atranol) [2].
Summary Data Table
| Feature | Method A: Soxhlet (Ethanol) | Method B: ASE (Ethyl Acetate) | Method C: Silica Fractionation |
| Primary Goal | Total Resinoid Extraction | Rapid Exhaustive Extraction | High-Purity Isolation |
| Target Yield | High (Total Extract) | High (Specific Metabolites) | Low (Purified Compound) |
| Selectivity | Low | Moderate | Very High |
| Solvent Usage | High (>200 mL/g) | Low (<50 mL/g) | High (Mobile Phase) |
| Time Efficiency | Low (6-24 Hours) | High (20-40 Mins) | Low (Hours to Days) |
| Purity Potential | <5% Chloroatranol | ~10-15% (Enriched) | >98% |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Extraction via ASE (Ethyl Acetate)
Recommended for initial extraction from raw lichen to maximize precursor/target recovery.
Reagents: Ethyl Acetate (HPLC Grade), Evernia prunastri (dried, ground). Equipment: Dionex ASE 350 or equivalent.
-
Preparation: Grind dried lichen thallus to a fine powder (<1 mm). Mix with diatomaceous earth (dispersant) in a 1:1 ratio.
-
Cell Loading: Load mixture into 10-34 mL stainless steel extraction cells.
-
Parameters:
-
Solvent: 100% Ethyl Acetate.
-
Temperature: 100°C (Optimized for solubility without thermal degradation).
-
Pressure: 1500 psi.
-
Static Cycles: 3 cycles of 5 minutes each.
-
Flush: 60% volume.
-
-
Post-Processing: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to obtain the crude concrete.
Protocol 2: Isolation via Silica Gel Column Chromatography
Required step to isolate Chloroatranol from the crude extract obtained in Protocol 1.
Reagents: Cyclohexane, Acetone, Methanol.[4] Stationary Phase: Silica Gel 60 (0.063–0.200 mm).
-
Column Packing: Pack a glass column (e.g., 40mm ID) with Silica Gel 60.[4]
-
Loading: Dissolve crude extract in a minimum volume of Cyclohexane:Acetone (7:3).
-
Elution Gradient:
-
Fraction A: Cyclohexane:Acetone (7:[4]4) – Elutes non-polar terpenes.
-
Fraction B: Cyclohexane:Acetone:Methanol (7:4:1) – Target Window for Chloroatranol.
-
Fraction C: Methanol wash – Elutes polar acids.
-
-
TLC Monitoring: Spot fractions on Silica Gel 60 F254 plates. Develop in Toluene:Ethyl Acetate:Formic Acid (139:83:8). Visualize under UV (254 nm). Chloroatranol appears as a distinct dark spot distinct from Atranol.
-
Final Purification: Combine Chloroatranol-rich fractions. If necessary, perform a final polish using Semi-Preparative HPLC (C18 Column, Acetonitrile/Water gradient).
Workflow Visualization
Figure 2: Integrated workflow for the extraction and isolation of Chloroatranol standards.
Critical Analysis & Recommendations
Why Ethyl Acetate over Acetone?
While acetone is a traditional solvent for lichen acids, comparative studies in Hypogymnia and Evernia species have shown that Ethyl Acetate in an ASE system provides a superior depletion rate for atranorin-type compounds (the precursors to Chloroatranol) [1]. It achieves >90% recovery in fewer static cycles compared to acetone, likely due to better solvation of the depside core.
The "Negative" Extraction Warning
Researchers should be aware that many modern industrial "extraction" methods for Oakmoss are actually designed to remove Chloroatranol (e.g., using enzymatic degradation or selective membrane filtration) to comply with IFRA standards [3]. When reviewing literature, ensure the method is for isolation (enrichment), not remediation (depletion).
Safety & Handling
Chloroatranol is a potent sensitizer.[2][3][5][6][7][8][9] All extraction and isolation steps, especially the handling of the concentrated absolute and pure fractions, must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection) to prevent skin contact and sensitization.
References
-
Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. Source: Scientific Reports (Nature), 2025. URL:[Link] Relevance: Validates Ethyl Acetate ASE efficiency for atranorin/chloroatranorin extraction.
-
Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates. Source: BMC Complementary Medicine and Therapies, 2021. URL:[Link] Relevance: Provides the specific Silica Gel column chromatography gradient (Cyclohexane:Acetone:Methanol) for isolating lichen compounds.
-
Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials. Source: Molecules (MDPI), 2018. URL:[Link] Relevance: Discusses the chemical nature of Chloroatranol and methods for its removal/modification, providing context on its stability and solubility.
-
Scientific Committee on Consumer Products (SCCP) Opinion on Atranol and Chloroatranol. Source: European Commission, 2004. URL:[Link] Relevance: Establishes the toxicological importance and chemical identity of Chloroatranol.
Sources
- 1. Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol | Abstract | Acta Dermato-Venereologica [medicaljournals.se]
- 8. researchgate.net [researchgate.net]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Synonyms: Chloratranol, Chloroatranol CAS Number: 57074-21-2 Molecular Formula: C₈H₇ClO₃[1][2][3][4]
Part 1: Executive Safety Directive
Status: HIGH ALERT – SENSITIZER & TOXIC Immediate Action Required: Treat 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde as a potent contact allergen and acute oral toxin .[3] Unlike generic benzaldehydes, this compound (Chloratranol) is a known constituent of oakmoss absolute and is a documented sensitizer even at low ppm concentrations.[3]
Core Safety Protocol:
-
Zero Skin Contact: This compound causes allergic skin reactions (H317).[3] Standard nitrile gloves may not provide sufficient protection during prolonged handling; double-gloving is mandatory.[3]
-
Inhalation Control: As a solid powder, dust inhalation must be prevented to avoid respiratory sensitization and systemic toxicity.[3]
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or powder containment enclosure.
Part 2: Risk Assessment & Hazard Identification
Effective protection requires understanding the specific biological mechanism of the threat.[3]
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | Systemic absorption via ingestion can lead to severe acute toxicity.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Haptenization of skin proteins leading to T-cell mediated immune response (Type IV hypersensitivity).[3] |
| Skin Irritation | H315 | Causes skin irritation | Direct cytotoxic damage to epidermal cells.[3] |
| Eye Irritation | H319 | Causes serious eye irritation | Mucosal inflammation and corneal distress.[3] |
Toxicological Insight: Chloratranol is structurally related to atranol.[3] Both are degradation products of depsides (e.g., chloroatranorin) found in lichens.[3] Research indicates these are the primary allergens in "oakmoss absolute" used in perfumery.[3] Cross-reactivity is common; if you are sensitized to oakmoss, you are likely sensitized to this compound.[3]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough and inhalation.[3]
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Inner Layer: Nitrile (4 mil).[3] Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged contact.[3] Rationale: Chlorinated aromatics can permeate thin nitrile.[3] Double gloving provides a visual breach indicator and increased breakthrough time.[3] |
| Respiratory | P100 / N95 | Solid Handling: N95 disposable respirator (minimum) if outside a hood (discouraged).[3] Solution Handling: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or generating aerosols.[3] |
| Eye/Face | Chemical Goggles | Tightly fitting chemical safety goggles (ANSI Z87.1).[3] Face shield required if handling large quantities (>1g) or solutions under pressure.[3] |
| Body | Lab Coat + Apron | 100% Cotton or Nomex lab coat.[3] Use a chemically resistant apron (Tyvek or PVC) over the coat during weighing to prevent dust embedding in fabric.[3] |
Part 4: Operational Handling Protocols
Workflow Visualization: Safety Decision Tree
The following diagram outlines the decision logic for handling Chloratranol based on experimental state.
Caption: Operational logic flow for handling Chloratranol, distinguishing between solid powder risks (inhalation) and liquid solution risks (absorption).
Detailed Step-by-Step Methodology
1. Preparation & Weighing (Critical Step)
-
Engineering Control: Use a chemical fume hood or a powder weighing station with HEPA filtration.[3] Air velocity should be verified (approx. 100 fpm).[3]
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Chlorinated benzaldehydes can be fluffy and prone to static fly-off.[3]
-
Technique:
2. Solubilization
-
Solvents: Slightly soluble in Methanol and DMSO.[3]
-
Procedure: Add solvent slowly to the solid.[3] Avoid vigorous vortexing if the cap seal is not verified; use a magnetic stirrer instead to prevent aerosol generation upon opening.[3]
3. Decontamination
-
Surface Cleaning: Wipe all surfaces (balance, hood sash, bench) with a detergent solution followed by ethanol.[3]
-
Tool Cleaning: Rinse spatulas with acetone/ethanol into a waste beaker inside the hood before removing them for washing.[3]
Part 5: Emergency Response & Waste Disposal
Accidental Exposure[3]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use alcohol/solvents on skin (increases absorption).[3] Seek medical attention if rash appears.[3]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses.[3][5][6][7]
-
Ingestion: IMMEDIATE MEDICAL ATTENTION. Rinse mouth. Do NOT induce vomiting unless instructed by poison control.[3]
Disposal Logistics
-
Waste Classification: Hazardous Chemical Waste (Toxic).[3]
-
Segregation:
-
Labeling: Must explicitly list "3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde" and "Toxic/Sensitizer" on the waste tag.[3]
References
-
PubChem. (n.d.).[3] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CID 6426722).[3][8] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link][3]
-
Carl Roth. (n.d.).[3][9] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Safety Data. Retrieved January 29, 2026, from [Link][3]
Sources
- 1. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]
- 2. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]
- 3. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloratranol | CAS 57074-21-2 | LGC Standards [lgcstandards.com]
- 5. biosynth.com [biosynth.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chloroatranol, 57074-21-2 [thegoodscentscompany.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
